Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of (E)-alkenes. Its significance is particularly pronounced in medicinal chemistry and drug development, where it serves as a critical building block for the synthesis of complex molecules, most notably vitamin K analogues. These synthetic analogues have garnered considerable interest for their potential therapeutic applications, including the induction of neuronal differentiation and anticancer activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed experimental protocol for its synthesis, its application in the synthesis of bioactive molecules, and an exploration of the biological signaling pathways influenced by its derivatives.
Chemical and Physical Properties
This compound is an organophosphorus compound with the molecular formula C11H21O5P.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C11H21O5P |
| Molecular Weight | 264.25 g/mol [1] |
| IUPAC Name | ethyl (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate[1] |
| CAS Number | 41891-54-7[2] |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (e.g., THF, CH2Cl2, ethyl acetate) |
Table 1: Chemical and Physical Properties of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, ethyl 4-bromo-3-methylbut-2-enoate, followed by an Arbuzov reaction.
Experimental Protocol: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate
This protocol is adapted from the synthesis of ethyl 4-bromo-3-methylbut-2-enoate.[3]
Materials:
-
Ethyl 3,3-dimethylacrylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Saturated aqueous sodium sulfite
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Chloroform
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL), add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture and filter to remove the succinimide precipitate. Wash the precipitate with chloroform.
-
Combine the organic phases and wash with saturated aqueous sodium sulfite and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a mixture of (E)- and (Z)-ethyl 4-bromo-3-methylbut-2-enoate.
-
Purify the product by vacuum distillation (3.6 mbar, 84-86 °C) to obtain the desired product. The purity can be confirmed by HPLC.[3]
Experimental Protocol: Arbuzov Reaction for this compound
This protocol is a general procedure for the Michaelis-Arbuzov reaction.[4][5]
Materials:
-
Ethyl 4-bromo-3-methylbut-2-enoate
-
Triethyl phosphite
-
Anhydrous toluene (optional, can be run neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 4-bromo-3-methylbut-2-enoate (1 equivalent) and triethyl phosphite (1.1 equivalents).
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS.
-
Upon completion of the reaction (disappearance of the starting bromide), cool the mixture to room temperature.
-
If the reaction was performed neat, the excess triethyl phosphite and the ethyl bromide byproduct can be removed by vacuum distillation.
-
The crude this compound can be purified by silica gel column chromatography to yield the pure product.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Vitamin K Analogues
This compound is a valuable reagent in the Horner-Wadsworth-Emmons olefination reaction, which is instrumental in the synthesis of vitamin K analogues.[2] This reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene with high (E)-stereoselectivity.[6]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This is a general protocol for the HWE reaction using this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Aldehyde or ketone substrate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (E)-alkene.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Biological Activity of Vitamin K Analogues
Vitamin K and its synthetic analogues exhibit a range of biological activities, with significant implications for drug development.
Induction of Neuronal Differentiation
Recent studies have highlighted the potential of synthetic vitamin K analogues in promoting neuronal differentiation. Analogues synthesized using this compound have shown the ability to induce the expression of neuronal markers such as microtubule-associated protein 2 (Map2). This suggests a potential therapeutic avenue for neurodegenerative diseases.
Anticancer Activity
Various vitamin K analogues have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and autophagy.[1] Quantitative data on the anticancer activity of some vitamin K analogues are presented in Table 2.
| Compound | Cell Line | IC50 (µM) | Reference |
| Vitamin K1 | MiaPaCa2 (Pancreatic) | 150 | [1] |
| Vitamin K2 | MiaPaCa2 (Pancreatic) | 75 | [1] |
| Vitamin K2 | PL5 (Pancreatic) | 75 | [1] |
| Vitamin K3 | MCF-7 (Breast) | 14.2 | |
| Vitamin K2 | PA-1 (Ovarian) | 5.0 ± 0.7 |
Table 2: Anticancer Activity of Vitamin K Analogues.
Signaling Pathways
The biological effects of vitamin K analogues are, in part, mediated through their interaction with nuclear receptors, particularly the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR).
SXR/PXR Signaling Pathway
Vitamin K2 and its synthetic analogues can act as ligands for SXR/PXR. Upon binding, the ligand-receptor complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, leading to the regulation of their transcription. This pathway is involved in the metabolism of xenobiotics, bone homeostasis, and has been implicated in cancer cell survival.
Caption: SXR/PXR signaling pathway activated by Vitamin K analogues.
Spectroscopic Data
Predicted ¹H NMR Data
Based on the structure and data from similar compounds, the following proton NMR chemical shifts are predicted (in ppm, relative to TMS):
-
δ 1.2-1.4 (t, 6H): Methyl protons of the two ethoxy groups on the phosphorus atom.
-
δ 1.3-1.5 (t, 3H): Methyl protons of the ethyl ester group.
-
δ 2.1-2.3 (s, 3H): Methyl protons at the C3 position.
-
δ 2.8-3.0 (d, 2H): Methylene protons at the C4 position, coupled to the phosphorus atom.
-
δ 4.0-4.2 (q, 4H): Methylene protons of the two ethoxy groups on the phosphorus atom.
-
δ 4.1-4.3 (q, 2H): Methylene protons of the ethyl ester group.
-
δ 5.8-6.0 (s, 1H): Vinylic proton at the C2 position.
Predicted ¹³C NMR Data
Predicted carbon NMR chemical shifts are as follows (in ppm):
-
δ 14-17: Methyl carbons of the ethoxy groups and the ethyl ester.
-
δ 20-25: Methyl carbon at the C3 position.
-
δ 30-35 (d): Methylene carbon at the C4 position, coupled to the phosphorus atom.
-
δ 60-65: Methylene carbons of the ethoxy groups and the ethyl ester.
-
δ 118-122: Vinylic carbon at the C2 position.
-
δ 155-160: Vinylic carbon at the C3 position.
-
δ 165-170: Carbonyl carbon of the ethyl ester.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules with therapeutic potential. Its role in the Horner-Wadsworth-Emmons reaction enables the efficient and stereoselective synthesis of vitamin K analogues that have demonstrated promising activities in neuronal differentiation and cancer cell inhibition. The understanding of the SXR/PXR signaling pathway provides a mechanistic basis for these biological effects and opens avenues for the rational design of novel drug candidates. This technical guide provides essential information for researchers and drug development professionals working with this important chemical entity.
References
An In-depth Technical Guide on the Chemical Properties and Applications of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of E-alkenes. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its significant role in the development of novel therapeutics, particularly as a precursor for vitamin K analogues that act as agonists for the Steroid and Xenobiotic Receptor (SXR).
Chemical Properties
This compound is a colorless to pale yellow oil. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁O₅P | |
| Molecular Weight | 264.25 g/mol | |
| CAS Number | 41891-54-7 | |
| Appearance | Colorless to pale yellow oil | |
| IUPAC Name | ethyl (2E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |
| Synonyms | Triethyl 3-methyl-4-phosphonocrotonate | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in most organic solvents. |
Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the methyl group on the double bond (a singlet or doublet around 2.0-2.2 ppm), the vinyl proton (a singlet or doublet of triplets around 5.8-6.0 ppm), the methylene group adjacent to the phosphorus atom (a doublet around 2.8-3.0 ppm with coupling to phosphorus), and the ethoxy groups on the phosphonate (multiplets around 4.1 ppm and triplets around 1.3 ppm).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester (around 166 ppm), the olefinic carbons (in the range of 118-155 ppm), the carbon of the methylene group attached to phosphorus (with a characteristic C-P coupling), and the carbons of the ethyl and ethoxy groups.
-
³¹P NMR: A single resonance is expected in the typical range for phosphonates, approximately +20 to +30 ppm relative to 85% H₃PO₄.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester (around 1720 cm⁻¹), a C=C stretch (around 1645 cm⁻¹), a P=O stretch (around 1250 cm⁻¹), and P-O-C and C-O stretches (in the 1000-1150 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 264 would be expected. Common fragmentation patterns would involve the loss of ethoxy and ethyl groups from both the ester and phosphonate moieties.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via a Michaelis-Arbuzov reaction.
Reaction Scheme:
Materials:
-
Ethyl 4-bromo-3-methylbut-2-enoate
-
Triethyl phosphite
-
Toluene (anhydrous)
Procedure:
-
To a solution of ethyl 4-bromo-3-methylbut-2-enoate in anhydrous toluene, add an equimolar amount of triethyl phosphite.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and the ethyl bromide byproduct under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of Vitamin K Analogues
This protocol describes a general procedure for the HWE reaction using this compound with an aldehyde, such as a menadione derivative, to form a vitamin K analogue.[1]
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (e.g., a menadione derivative with a side chain ending in an aldehyde)
-
Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vitamin K analogue.
Role in Signaling Pathways: Vitamin K Analogues and the Steroid and Xenobiotic Receptor (SXR)
Recent research has identified vitamin K₂ as a ligand for the nuclear receptor, the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR).[2][3] SXR is a key regulator of xenobiotic and endobiotic metabolism, primarily in the liver and intestine.[3] Activation of SXR by ligands like vitamin K₂ leads to the transcriptional activation of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4).[1]
This compound is a crucial building block for synthesizing novel vitamin K analogues with modified side chains.[4] These synthetic analogues are used to probe the structure-activity relationship of SXR activation and to develop more potent and selective SXR agonists.[1][4]
Below is a diagram illustrating the general workflow for the synthesis of vitamin K analogues using the HWE reaction and the subsequent activation of the SXR signaling pathway.
Caption: Synthetic workflow and SXR signaling pathway activation.
Logical Relationship of the Horner-Wadsworth-Emmons Reaction:
The Horner-Wadsworth-Emmons reaction is a multi-step process that begins with the deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde, formation of a cyclic intermediate, and subsequent elimination to yield the alkene.
Caption: Key steps of the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction allows for the efficient and stereoselective construction of complex molecules. The ability to readily synthesize vitamin K analogues using this phosphonate has significantly contributed to the understanding of the Steroid and Xenobiotic Receptor signaling pathway and holds promise for the development of novel therapeutics targeting this nuclear receptor. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important chemical entity.
References
Technical Guide: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
CAS Number: 41891-54-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key reagent in organic synthesis with significant applications in medicinal chemistry and neuropharmacology. This document details its chemical properties, synthesis, and role in the development of novel therapeutics, particularly neuroprotective vitamin K analogues.
Physicochemical Properties
This compound is an organophosphorus compound utilized as a Horner-Wadsworth-Emmons (HWE) reagent.[1] Its structure facilitates the stereoselective formation of E-alkenes, a crucial step in the synthesis of complex organic molecules.
| Property | Value |
| CAS Number | 41891-54-7 |
| Molecular Formula | C11H21O5P |
| Molecular Weight | 264.25 g/mol [2] |
| IUPAC Name | ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate[2] |
| Synonyms | Triethyl 3-Methyl-4-phosphonocrotonate, Diethyl 3-ethoxycarbonyl-2-methyl-2-propenyl Phosphonate |
Experimental Protocols
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The primary method for synthesizing this compound is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound to form an alkene. For the synthesis of the title compound, the likely reactants are ethyl 2-(diethoxyphosphoryl)propanoate and ethyl pyruvate.
Representative Protocol:
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 2-(diethoxyphosphoryl)propanoate
-
Ethyl pyruvate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (e.g., argon) is charged with sodium hydride (1.2 equivalents).
-
The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C.
-
A solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
The solution is cooled back to 0 °C, and a solution of ethyl pyruvate (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Applications in Drug Development
Synthesis of Neuroprotective Vitamin K Analogues
This compound is a critical building block in the synthesis of novel vitamin K analogues.[1] Recent research has focused on creating hybrid molecules that combine the structural features of vitamin K with those of retinoic acid to enhance neuroprotective and neuro-regenerative properties.[3][4] These novel analogues have demonstrated the ability to induce neuronal differentiation, offering a potential therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6]
Signaling Pathways and Mechanisms of Action
Vitamin K analogues synthesized using this compound have been shown to exert their neuroprotective effects through multiple signaling pathways. These compounds can act as agonists for the Steroid and Xenobiotic Receptor (SXR) and the Retinoic Acid Receptor (RAR), leading to the transcriptional activation of genes involved in neuronal differentiation.[3][4] Furthermore, it has been discovered that these analogues can activate the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in mediating vitamin K-induced neuronal differentiation through downstream epigenetic and transcriptional regulation.[4][5]
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Derived Vitamin K Analogues
Caption: Signaling pathway for neuronal differentiation induced by vitamin K analogues.
References
- 1. This compound|CAS 41891-54-7 [benchchem.com]
- 2. This compound | C11H21O5P | CID 6000084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K analogues may help transform the treatment of neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 5. news-medical.net [news-medical.net]
- 6. bioquicknews.com [bioquicknews.com]
An In-depth Technical Guide to Triethyl 3-Methyl-4-phosphonocrotonate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 3-methyl-4-phosphonocrotonate is a key organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of complex organic molecules. Its structure, featuring a phosphonate group and a substituted butenoate chain, makes it a versatile building block in the synthesis of retinoids and insect growth regulators. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, and detailed experimental protocols for its application. Furthermore, it delves into the biological significance of the molecules synthesized using this reagent by illustrating the pertinent signaling pathways.
Chemical Structure and Properties
Triethyl 3-methyl-4-phosphonocrotonate, with the CAS number 41891-54-7, is a yellow oil.[1][2] Its chemical formula is C11H21O5P, corresponding to a molecular weight of 264.26 g/mol .[1][2] The structure consists of a diethyl phosphonate group attached to a butenoate backbone, which is further substituted with a methyl group at the 3-position and an ethyl ester at the carboxyl end. The presence of the double bond allows for the existence of (E) and (Z) isomers.
Table 1: Physicochemical Properties of Triethyl 3-Methyl-4-phosphonocrotonate
| Property | Value | Reference(s) |
| CAS Number | 41891-54-7 | [1][2] |
| Molecular Formula | C11H21O5P | [1][2] |
| Molecular Weight | 264.26 g/mol | [1][2] |
| Appearance | Yellow Oil | [1][2] |
| Boiling Point | 284-287 °C | [2] |
| Density | 1.089 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.460 | [2] |
Synthesis of Triethyl 3-Methyl-4-phosphonocrotonate
A plausible and widely used method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of Triethyl 3-methyl-4-phosphonocrotonate, the likely precursors are triethyl phosphite and ethyl 4-bromo-3-methylbut-2-enoate.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate: This precursor can be synthesized from ethyl 3,3-dimethylacrylate via allylic bromination.
-
Michaelis-Arbuzov Reaction: The resulting ethyl 4-bromo-3-methylbut-2-enoate is then reacted with triethyl phosphite to yield the final product, Triethyl 3-methyl-4-phosphonocrotonate.
Experimental Protocols
Protocol 2.2.1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate [6]
-
To a solution of ethyl 3,3-dimethylacrylate (10 g, 78 mmol) in carbon tetrachloride (128 mL), add N-bromosuccinimide (15.1 g, 85 mmol) and a catalytic amount of AIBN (0.02 g).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the precipitate with chloroform.
-
Combine the organic phases and wash with saturated aqueous sodium sulfite solution and then with brine.
-
Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (3.6 mbar, 84-86 °C) to obtain ethyl 4-bromo-3-methylbut-2-enoate.
Protocol 2.2.2: Michaelis-Arbuzov Reaction (General Procedure) [5]
This is a general protocol, and optimization for the specific substrates may be required.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ethyl 4-bromo-3-methylbut-2-enoate.
-
Add triethyl phosphite (typically in slight excess) to the flask.
-
Heat the reaction mixture, usually to the boiling point of the reactants, for several hours. The reaction progress can be monitored by observing the evolution of ethyl bromide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain Triethyl 3-methyl-4-phosphonocrotonate.
Application in Horner-Wadsworth-Emmons Reaction
Triethyl 3-methyl-4-phosphonocrotonate is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.
General Reaction Scheme
Detailed Experimental Protocol: Synthesis of Benzophenone-Based Retinoid Candidates
The following protocol describes the reaction of Triethyl 3-methyl-4-phosphonocrotonate with a 3-formylchromone derivative.
-
Dissolve Triethyl 3-methyl-4-phosphonocrotonate (1.76 mmol) in dry THF (20 mL).
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (2M in heptane, 3.52 mmol) dropwise to the solution and stir for 30 minutes.
-
Add a solution of the 3-formylchromone aldehyde (1.76 mmol) in dry THF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Relevance in Drug Development: Signaling Pathways
The products synthesized using Triethyl 3-methyl-4-phosphonocrotonate, such as retinoids and insect growth regulators, exert their biological effects by modulating specific signaling pathways.
Retinoid Signaling Pathway
Retinoids, which can be synthesized using Triethyl 3-methyl-4-phosphonocrotonate, are crucial regulators of cellular differentiation, proliferation, and apoptosis. They exert their effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
Insect Juvenile Hormone Signaling Pathway
Insect growth regulators synthesized using Triethyl 3-methyl-4-phosphonocrotonate can mimic the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis. These synthetic analogs can disrupt the normal life cycle of insect pests.
Conclusion
Triethyl 3-methyl-4-phosphonocrotonate is a valuable and versatile reagent in organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction provides an efficient route to a variety of complex molecules with significant biological activities. While detailed characterization data for the reagent itself is sparse in publicly available literature, its application in the synthesis of retinoids and the conceptual linkage to insect growth regulators highlight its importance in the fields of medicinal chemistry and agrochemical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into the synthesis and characterization of this and related phosphonates will undoubtedly expand their applications in science and industry.
References
- 1. rsc.org [rsc.org]
- 2. TRIETHYL 3-METHYL-4-PHOSPHONOCROTONATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]
- 4. Triethyl phosphonoacetate (867-13-0) 1H NMR [m.chemicalbook.com]
- 5. Methyl 3-methyl-2-butenoate | CAS#:924-50-5 | Chemsrc [chemsrc.com]
- 6. Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate|CAS 41891-54-7 [benchchem.com]
Technical Guide: Synthesis and Spectroscopic Analysis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Synthesis Protocol: Horner-Wadsworth-Emmons Reaction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is synthesized via the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of an aldehyde or ketone with a phosphonate ylide, which is generated by treating a phosphonate ester with a base. In this case, the phosphonate ylide derived from triethyl phosphonoacetate reacts with 1-diethoxyphosphorylpropan-2-one.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-(Diethoxyphosphoryl)propan-2-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and then anhydrous THF is added to create a suspension.
-
The suspension is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.
-
The solution is cooled back to 0 °C, and a solution of 1-(diethoxyphosphoryl)propan-2-one (1.0 equivalent) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
NMR Spectroscopic Analysis Protocol
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer equipped with a broadband probe.
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar functional groups and molecular structures.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~5.8-6.0 | d | 1H | J(H,P) ≈ 22 | =CH- |
| ~4.1-4.2 | q | 2H | J(H,H) ≈ 7.1 | -OCH₂CH₃ (ester) |
| ~4.0-4.1 | m | 4H | J(H,H) ≈ 7.1, J(H,P) ≈ 8.0 | -OCH₂CH₃ (phosphonate) |
| ~2.8-3.0 | d | 2H | J(H,P) ≈ 22 | P-CH₂- |
| ~2.1-2.2 | s | 3H | - | =C-CH₃ |
| ~1.2-1.3 | t | 3H | J(H,H) ≈ 7.1 | -OCH₂CH₃ (ester) |
| ~1.2-1.3 | t | 6H | J(H,H) ≈ 7.1 | -OCH₂CH₃ (phosphonate) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~155 | =C-CH₃ |
| ~118 | =CH- |
| ~62 | -OCH₂CH₃ (phosphonate) |
| ~60 | -OCH₂CH₃ (ester) |
| ~35 (d, J(C,P) ≈ 135 Hz) | P-CH₂- |
| ~20 | =C-CH₃ |
| ~16 | -OCH₂CH₃ (phosphonate) |
| ~14 | -OCH₂CH₃ (ester) |
Workflow Diagrams
The following diagrams illustrate the synthesis and NMR analysis workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Workflow for NMR spectroscopic analysis.
Spectroscopic and Synthetic Profile of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This compound is a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of E-α,β-unsaturated esters. The information presented herein is intended to support researchers in the effective utilization and characterization of this molecule.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is compiled based on the analysis of its chemical structure and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~5.85 | d | ~22 | 1H | =CH-COOEt |
| ~4.15 | q | 7.1 | 2H | O-CH₂-CH₃ |
| ~4.05 | m | - | 4H | P-O-CH₂-CH₃ |
| ~2.95 | d | ~23 | 2H | P-CH₂ |
| ~2.15 | s | - | 3H | =C-CH₃ |
| ~1.30 | t | 7.0 | 6H | P-O-CH₂-CH₃ |
| ~1.25 | t | 7.1 | 3H | O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C=O |
| ~155.0 | =C-CH₃ |
| ~118.0 | =CH-COOEt |
| ~62.0 | P-O-CH₂ |
| ~60.5 | O-CH₂ |
| ~35.0 (d, JC-P ≈ 135 Hz) | P-CH₂ |
| ~23.0 | =C-CH₃ |
| ~16.0 | P-O-CH₂-CH₃ |
| ~14.0 | O-CH₂-CH₃ |
Table 3: Predicted ³¹P NMR Spectroscopic Data (CDCl₃, 162 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~20-25 | (EtO)₂P=O |
Table 4: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (alkane) |
| ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1645 | C=C stretch |
| ~1250 | P=O stretch |
| ~1020-1050 | P-O-C stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 264.11 | [M]⁺ (Molecular Ion) |
| 219.08 | [M - OEt]⁺ |
| 191.08 | [M - COOEt]⁺ |
| 137.05 | [(EtO)₂P(O)CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of this compound from triethyl phosphite and ethyl 4-bromo-3-methylbut-2-enoate.
-
Arbuzov Reaction:
-
To a stirred solution of ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) in a suitable solvent (e.g., toluene) is added triethyl phosphite (1.1 eq).
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any volatile byproducts are removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a colorless to pale yellow oil.
-
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and phosphoric acid as an external standard for ³¹P NMR.
-
-
Infrared (IR) Spectroscopy:
-
A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The sample is introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
-
Visualizations
The following diagrams illustrate the synthetic workflow and the general process of spectroscopic analysis.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a valuable reagent in organic synthesis. The synthesis involves a two-step process commencing with the allylic bromination of a commercially available starting material, followed by a Michaelis-Arbuzov reaction to yield the target phosphonate. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.
Chemical Properties and Data
The key physical and chemical properties of the precursor and the final product are summarized in the tables below for easy reference and comparison.
Table 1: Properties of Ethyl 4-bromo-3-methylbut-2-enoate
| Property | Value |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.07 g/mol [1] |
| CAS Number | 51318-62-8[2][3] |
| Boiling Point | 52-57°C / 0.7 Torr[2] |
| Density | 1.343 g/cm³ (Predicted)[2] |
| Appearance | Clear Colorless to Pale Yellow Oil[3] |
Table 2: Properties of Ethyl (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate
| Property | Value |
| Molecular Formula | C₁₁H₂₁O₅P[4] |
| Molecular Weight | 264.26 g/mol [5] |
| CAS Number | 41891-54-7[4] |
| Purity | Information not available in search results |
| Appearance | Information not available in search results |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process. The detailed methodologies for each step are provided below.
Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate
This initial step involves the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[6]
Reactants and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 3,3-dimethylacrylate | 128.17 | 78 | 10 g |
| N-bromosuccinimide (NBS) | 177.98 | 85 | 15.1 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | catalytic | 0.02 g |
| Carbon tetrachloride (CCl₄) | 153.82 | - | 128 mL |
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL), add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).[6]
-
Heat the reaction mixture under reflux for 3 hours.[6]
-
After cooling, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium sulfite and then with brine.[6]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[6]
-
Purify the crude product by vacuum distillation (3.6 mbar, 84-86 °C) to yield ethyl 4-bromo-3-methylbut-2-enoate.[6] A purity of 96% has been reported for the distilled product.[6]
Step 2: Synthesis of this compound via Michaelis-Arbuzov Reaction
The second step is a Michaelis-Arbuzov reaction, where the synthesized ethyl 4-bromo-3-methylbut-2-enoate is reacted with triethyl phosphite to form the target phosphonate.[7][8] This reaction is a well-established method for the formation of carbon-phosphorus bonds.[8]
Reactants and Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Volume/Mass |
| Ethyl 4-bromo-3-methylbut-2-enoate | 207.07 | 1 eq. | - |
| Triethyl phosphite | 166.16 | 1.1 eq. | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, combine ethyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite (1.1 equivalents).
-
Heat the mixture with stirring. A temperature of around 120 °C has been used for a similar reaction.[9]
-
The reaction progress can be monitored by the cessation of ethyl bromide evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by flash column chromatography or vacuum distillation to obtain this compound.
Reaction Schematics and Workflows
The overall synthetic pathway is depicted in the following diagrams.
Caption: Synthetic workflow for this compound.
The Horner-Wadsworth-Emmons (HWE) reaction is a key application of the synthesized phosphonate, enabling the formation of (E)-alkenes with high stereoselectivity.[10][11] The general mechanism of the HWE reaction is outlined below.
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. Ethyl 4-bromo-3-methyl-2-butenoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound|CAS 41891-54-7 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Navigating the Stability and Storage of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key Horner-Wadsworth-Emmons reagent, is integral to the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Ensuring the integrity of this compound through appropriate storage and handling is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of the stability profile of this compound, drawing upon general principles of phosphonate ester chemistry due to the limited availability of specific data for this compound.
Core Stability Profile and Storage Recommendations
Phosphonate esters, as a class of compounds, are primarily susceptible to degradation through hydrolysis. The stability of this compound is therefore significantly influenced by environmental factors such as pH, temperature, and light.
General Storage Conditions
To maintain the long-term integrity of this compound, the following storage conditions are recommended based on general knowledge of phosphonate esters:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Container | Use a tightly sealed, amber glass vial. | Protects from light and prevents moisture ingress. |
| Moisture | Avoid exposure to moisture. | Hydrolysis is a primary degradation pathway. |
Note: While a supplier of a similar compound, Ethyl(E)- 4-(diethoxyphosphoryl)but-2-enoate, suggests storage "Sealed in dry, room temperature," more stringent conditions are advisable for ensuring maximum stability for research applications where compound purity is critical.
Degradation Pathways
The principal degradation pathway for phosphonate esters is hydrolysis of the phosphonate ester bond (P-O-C). This can be catalyzed by both acidic and basic conditions. Additionally, photodegradation can occur, particularly for compounds with conjugated systems.
Experimental Protocols for Stability Assessment
To ascertain the specific stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
General Protocol for a Forced Degradation Study
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A suitable starting point for an HPLC method would be a C18 column with a gradient elution of water and acetonitrile.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
4. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. This application note focuses on the utility of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS 41891-54-7), a versatile C6 building block, in the synthesis of complex conjugated systems. Its structure is particularly suited for the introduction of a substituted ester-containing isoprenoid moiety, a common motif in biologically active molecules.
This reagent is of significant interest in medicinal chemistry, particularly in the development of novel vitamin K analogues and retinoids. The resulting conjugated dienoic esters serve as precursors to compounds that can modulate nuclear receptor signaling pathways, such as those involving the Steroid and Xenobiotic Receptor (SXR) and Retinoic Acid Receptors (RAR), which are implicated in a variety of physiological processes including bone metabolism, neuronal differentiation, and cancer.[1]
Key Applications
-
Synthesis of Vitamin K and Retinoid Analogues: This phosphonate is a key reagent for the construction of side chains in synthetic vitamin K and retinoid analogues, which are investigated for their potential in treating neurodegenerative diseases and certain cancers.[1]
-
Natural Product Synthesis: The HWE reaction with this reagent provides access to complex polyene structures found in a variety of natural products.
-
Drug Discovery: Its application extends to the synthesis of novel molecular probes and drug candidates that require a specific conjugated diene ester pharmacophore.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds via the deprotonation of the phosphonate ester by a base to form a stabilized carbanion. This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone, forming a transient betaine intermediate. Subsequent elimination of a water-soluble phosphate byproduct yields the alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, particularly with stabilized phosphonates like the one discussed herein. The stereochemical outcome can be influenced by reaction conditions such as the nature of the base, solvent, and temperature.
Experimental Protocols
The following protocols are representative examples of the Horner-Wadsworth-Emmons reaction using this compound with both aromatic and aliphatic aldehydes.
Protocol 1: Reaction with an Aromatic Aldehyde (e.g., Benzaldehyde)
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until hydrogen gas evolution ceases.
-
Reaction with Aldehyde: Cool the resulting pale-yellow solution of the phosphonate anion to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ethyl (2E,4E)-5-phenyl-3-methylpenta-2,4-dienoate.
Protocol 2: Reaction with an Aliphatic Aldehyde (e.g., Isovaleraldehyde)
Materials:
-
This compound (1.0 eq)
-
Isovaleraldehyde (1.0 eq)
-
Lithium chloride (LiCl) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 eq) and suspend it in anhydrous acetonitrile.
-
Add this compound (1.0 eq) to the suspension.
-
Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 30 minutes.
-
Add isovaleraldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl (2E,4E)-3,7-dimethyl-octa-2,4-dienoate.
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under optimized conditions.
| Aldehyde | Product | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ethyl (2E,4E)-5-phenyl-3-methylpenta-2,4-dienoate | NaH / THF | 6 | 85 | >98:2 |
| 4-Methoxybenzaldehyde | Ethyl (2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | NaH / THF | 8 | 82 | >98:2 |
| 2-Naphthaldehyde | Ethyl (2E,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate | NaH / THF | 10 | 78 | >95:5 |
| Isovaleraldehyde | Ethyl (2E,4E)-3,7-dimethyl-octa-2,4-dienoate | LiCl, DIPEA / CH₃CN | 18 | 75 | >95:5 |
| Cyclohexanecarboxaldehyde | Ethyl (2E,4E)-5-cyclohexyl-3-methylpenta-2,4-dienoate | LiCl, DIPEA / CH₃CN | 24 | 70 | >90:10 |
| Crotonaldehyde | Ethyl (2E,4E,6E)-3-methyl-octa-2,4,6-trienoate | NaH / THF | 12 | 65 | >90:10 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Signaling Pathway Activation
Caption: Activation of nuclear receptors by synthesized vitamin K/retinoid analogues.
References
Synthesis of Trisubstituted Alkenes Using Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted alkenes utilizing Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This reagent is a key building block in organic synthesis, particularly for the construction of complex molecules with applications in medicinal chemistry and drug development.
Introduction
This compound is a specialized Horner-Wadsworth-Emmons (HWE) reagent employed for the stereoselective synthesis of trisubstituted alkenes. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene, generally with a high degree of (E)-stereoselectivity. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.
Trisubstituted alkenes are important structural motifs found in a wide array of biologically active compounds and natural products. The ability to synthesize these structures with high stereocontrol is crucial in drug discovery and development. Notably, trisubstituted alkenes synthesized using reagents like this compound serve as key intermediates in the preparation of novel vitamin K analogues. These analogues have shown promise in inducing neuronal differentiation, suggesting potential therapeutic applications in neurodegenerative diseases.[1][2][3][4][5]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base is used to abstract the acidic proton alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative energies of the diastereomeric transition states leading to the (E)- and (Z)-alkenes. For stabilized phosphonates like this compound, the reaction generally favors the formation of the thermodynamically more stable (E)-alkene.
Experimental Protocols
The following are generalized protocols for the Horner-Wadsworth-Emmons reaction using this compound. The optimal conditions may vary depending on the specific aldehyde or ketone substrate.
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Carbonyl Compound: Cool the resulting pale-yellow solution of the ylide to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure trisubstituted alkene.
Protocol 2: Milder Conditions using Lithium Chloride and an Amine Base
This protocol is suitable for base-sensitive aldehyde substrates.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous MeCN or THF, followed by this compound (1.1 equivalents).
-
Base Addition: Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-24 hours).
-
Work-up and Purification: Follow steps 9-12 from Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under generalized conditions. Note: This data is illustrative and based on typical outcomes for similar HWE reactions; actual results may vary.
Table 1: Reaction with Aromatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Ethyl 3-methyl-5-phenylpenta-2,4-dienoate | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | Ethyl 3-methyl-5-(4-nitrophenyl)penta-2,4-dienoate | 92 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | 88 | >95:5 |
| 4 | 2-Naphthaldehyde | Ethyl 3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate | 82 | >95:5 |
Table 2: Reaction with Aliphatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Hexanal | Ethyl 3-methylnona-2,4-dienoate | 78 | 90:10 |
| 2 | Isovaleraldehyde | Ethyl 3,6-dimethylhepta-2,4-dienoate | 75 | 88:12 |
| 3 | Cyclohexanecarboxaldehyde | Ethyl 5-cyclohexyl-3-methylpenta-2,4-dienoate | 80 | 92:8 |
| 4 | Cinnamaldehyde | Ethyl 3-methyl-7-phenylhepta-2,4,6-trienoate | 72 | >95:5 (at C4-C5) |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Signaling Pathway in Neuronal Differentiation
Trisubstituted alkenes synthesized using this compound are precursors to novel vitamin K analogues that have been shown to induce neuronal differentiation. Mechanistic studies suggest the involvement of the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR), and the Metabotropic Glutamate Receptor 1 (mGluR1).[1][6][7][8][9][10]
Caption: Proposed signaling pathway for vitamin K analogue-induced neuronal differentiation.
References
- 1. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring of Vitamin K Analogues Induce Selective Neuronal Differentiation of Neuronal Progenitor Cells [jstage.jst.go.jp]
- 3. news-medical.net [news-medical.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. shibaura-it.ac.jp [shibaura-it.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new vitamin K analogues as steroid and xenobiotic receptor (SXR) agonists: insights into the biological role of the side chain part of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate in Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce (E)-α,β-unsaturated esters with a substituted methyl group at the γ-position. This structural motif is present in numerous biologically active molecules and natural products, making this phosphonate a valuable tool for medicinal chemists and drug development professionals. The HWE reaction offers significant advantages over the classical Wittig reaction, including generally higher yields, greater (E)-alkene selectivity, and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2]
This document provides detailed protocols for the synthesis of this compound and its subsequent application in the Horner-Wadsworth-Emmons reaction with various aldehydes.
Synthesis of this compound
The synthesis of the title phosphonate is typically achieved in a two-step sequence starting from commercially available ethyl 3,3-dimethylacrylate. The first step involves an allylic bromination, followed by a Michaelis-Arbuzov reaction.
Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate
This protocol is adapted from a literature procedure for the synthesis of a key precursor.[3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of ethyl 3,3-dimethylacrylate (10 g, 78 mmol) in carbon tetrachloride (128 mL), add N-bromosuccinimide (NBS) (15.1 g, 85 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 g).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the precipitate with chloroform.
-
Combine the organic phases and wash with saturated aqueous sodium sulfite solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.
-
The crude product, a mixture of (E) and (Z) isomers, can be purified by vacuum distillation (84-86 °C at 3.6 mbar) to yield ethyl 4-bromo-3-methylbut-2-enoate.[3]
Step 2: Michaelis-Arbuzov Reaction to form this compound
This protocol is based on a procedure for a structurally similar substrate.[4]
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, combine ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) and triethyl phosphite (1.1 eq).
-
Heat the mixture to 120 °C and stir for 30-60 minutes. The reaction progress can be monitored by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Remove the ethyl bromide byproduct and any excess triethyl phosphite under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Application in Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a versatile reagent for the synthesis of a variety of (E)-α,β-unsaturated esters. The general procedure involves the deprotonation of the phosphonate with a suitable base to form a stabilized carbanion, which then reacts with an aldehyde.
General Experimental Protocol for HWE Reaction:
-
Carbanion Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC, ranging from a few hours to overnight).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
-
Data Presentation: HWE Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate | NaH | THF | 0 to RT | 4 | 85-95 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | Ethyl (2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | NaH | THF | 0 to RT | 5 | 88-92 | >95:5 |
| 3 | Cinnamaldehyde | Ethyl (2E,4E,6E)-3-methyl-7-phenylhepta-2,4,6-trienoate | NaH | THF | 0 to RT | 6 | 80-90 | >95:5 |
| 4 | Hexanal | Ethyl (2E,4E)-3-methylnona-2,4-dienoate | NaH | THF | 0 to RT | 8 | 75-85 | >95:5 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of the reactants.
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound```dot
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Diagram 3: Logical Relationship of HWE Reaction Mechanism
Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.
References
Application Notes and Protocols for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS No. 41891-54-7) is a versatile organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters.[1] This reagent is particularly valuable for creating carbon-carbon double bonds, a fundamental transformation in organic synthesis. Its application extends to the construction of complex molecules with conjugated systems, making it a key building block in medicinal chemistry and materials science.[1]
A significant area of application for this compound is in the synthesis of novel vitamin K analogues.[1] These synthetic analogues are being investigated for their potential therapeutic effects in neurodegenerative diseases by promoting neuronal differentiation.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 41891-54-7 |
| Molecular Formula | C₁₁H₂₁O₅P |
| Molecular Weight | 264.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in most common organic solvents (e.g., THF, DCM, DMF) |
Applications
Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons reaction. This reaction involves the olefination of aldehydes and ketones to form α,β-unsaturated esters, predominantly with an (E)-stereochemistry.[2][3] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct.[4]
Reaction Scheme:
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Synthesis of Vitamin K Analogues for Neurodegenerative Disease Research
This compound serves as a key building block in the synthesis of novel vitamin K analogues.[1] These analogues, featuring modified side chains, have shown promise in inducing neuronal differentiation, suggesting a potential therapeutic avenue for neurodegenerative diseases.[1]
The mechanism of action of these vitamin K analogues is believed to involve the activation of the Steroid and Xenobiotic Receptor (SXR).[5][6][7] SXR is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex then binds to specific DNA sequences, known as SXR response elements (SXREs), in the promoter regions of target genes, leading to their transcription.[9] In the context of neuronal health, the activation of SXR by vitamin K analogues can upregulate genes involved in neuroprotection and differentiation.
Signaling Pathway:
References
- 1. Synthesis of new vitamin K analogues as steroid and xenobiotic receptor (SXR) agonists: insights into the biological role of the side chain part of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10236-14-3|Ethyl 4-(diethoxyphosphoryl)but-2-enoate|BLD Pharm [bldpharm.com]
- 4. studylib.net [studylib.net]
- 5. Steroid and xenobiotic receptor mediates a novel vitamin K2 signaling pathway in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid and xenobiotic receptor SXR mediates vitamin K2-activated transcription of extracellular matrix-related genes and collagen accumulation in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 8. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a versatile Horner-Wadsworth-Emmons (HWE) reagent employed in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] As a stabilized phosphonate ylide precursor, it offers significant advantages, including high reactivity, excellent (E)-stereoselectivity, and the straightforward removal of its water-soluble phosphate byproduct.[3] These characteristics make it a valuable tool in the synthesis of complex natural products and their analogues, particularly those with polyene chains. This document provides detailed application notes and protocols for its use, with a focus on the synthesis of neuroactive vitamin K analogues.
Core Application: Synthesis of Neuroactive Vitamin K Analogues
A significant application of reagents structurally similar to this compound lies in the synthesis of novel vitamin K analogues with potential therapeutic applications in neurodegenerative diseases.[4] Research has shown that synthetic vitamin K analogues bearing modified side chains can exhibit enhanced neuroprotective and neuronal differentiation activities.[5][6] The HWE reaction is a key step in constructing these modified side chains, which are crucial for the biological activity of the resulting compounds.
One notable example is the synthesis of vitamin K analogues containing a retinoic acid-conjugated side chain. These compounds have demonstrated superior stability and potent transcriptional activation, leading to the efficient induction of neuronal differentiation in mouse neural progenitor cells.[5] The synthesis of these analogues relies on a Horner-Wadsworth-Emmons reaction to introduce a key structural motif into the side chain.
Key Reaction: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene, predominantly with an (E)-configuration.[1] The reaction proceeds via the following general steps:
-
Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate and the electron-withdrawing group, forming a nucleophilic carbanion.[7]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.[7]
-
Oxaphosphetane Formation: The resulting intermediate forms a four-membered ring intermediate called an oxaphosphetane.[7]
-
Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.[7]
Experimental Protocols
The following protocols are based on the synthesis of a key intermediate, Methyl (E)-4-(diethoxyphosphoryl)-2-methylbut-2-enoate, a close analogue of the title compound, and its subsequent use in the synthesis of neuroactive vitamin K analogues.[5]
Protocol 1: Synthesis of Methyl (E)-4-(diethoxyphosphoryl)-2-methylbut-2-enoate
This protocol describes the synthesis of the Horner-Wadsworth-Emmons reagent.
Materials:
-
Methyl (E)-4-bromo-2-methylbut-2-enoate
-
Triethyl phosphite
-
Toluene
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
A solution of methyl (E)-4-bromo-2-methylbut-2-enoate and triethyl phosphite in toluene is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the toluene.
-
n-Hexane is added to the residue, and the mixture is heated to reflux and then cooled to room temperature.
-
The mixture is filtered to remove any insoluble byproducts.
-
The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to afford pure Methyl (E)-4-(diethoxyphosphoryl)-2-methylbut-2-enoate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield |
| Methyl (E)-4-bromo-2-methylbut-2-enoate | Triethyl phosphite | Methyl (E)-4-(diethoxyphosphoryl)-2-methylbut-2-enoate | High |
Note: Specific yields may vary depending on the reaction scale and purification efficiency.
Protocol 2: Horner-Wadsworth-Emmons Reaction for Vitamin K Analogue Synthesis
This protocol outlines the coupling of the phosphonate reagent with an aldehyde to form the extended side chain of a vitamin K analogue.
Materials:
-
Methyl (E)-4-(diethoxyphosphoryl)-2-methylbut-2-enoate
-
Appropriate aldehyde precursor (e.g., a derivative of 1,4-dimethoxy-2-methylnaphthalene with an aldehyde functionality)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Dissolve Methyl (E)-4-(diethoxyphosphoryl)-2-methylbut-2-enoate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. The formation of the carbanion is typically indicated by a color change.
-
After stirring for a short period at -78 °C, add a solution of the aldehyde precursor in anhydrous THF dropwise.
-
Allow the reaction to proceed at -78 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired vitamin K analogue precursor.
Quantitative Data:
| Phosphonate Reagent | Aldehyde Precursor | Product | Yield |
| Methyl (E)-4-(diethoxyphosphoryl)-2-methylbut-2-enoate | 1,4-dimethoxy-2-methylnaphthalene-3-carbaldehyde derivative | Vitamin K analogue precursor | 30%[5] |
Note: The cited yield is for a specific analogue and may vary for other substrates.
Visualizations
Horner-Wadsworth-Emmons Reaction Pathway
Caption: General pathway of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for Vitamin K Analogue Synthesis
Caption: Experimental workflow for the synthesis of Vitamin K analogues.
References
Synthesis of Novel Vitamin K Analogues: Application of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate in Drug Discovery
Abstract
Vitamin K and its analogues are critical molecules in human physiology, extending beyond their traditional role in blood coagulation to areas such as bone metabolism, cardiovascular health, and neuroscience. The synthesis of novel vitamin K analogues is a burgeoning field in drug discovery, aimed at developing compounds with enhanced therapeutic properties. This application note details the use of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of vitamin K analogues, particularly menaquinones (MK-n). We provide detailed protocols for the synthesis of the phosphonate reagent and its subsequent application in the olefination reaction with a menadione-derived aldehyde to construct the characteristic isoprenoid side chain of vitamin K2 analogues. Furthermore, we present quantitative data on the biological activity of synthesized analogues and illustrate the relevant signaling pathway and experimental workflow using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and the development of novel therapeutics.
Introduction
Vitamin K is a family of fat-soluble vitamins characterized by a 2-methyl-1,4-naphthoquinone ring structure. While vitamin K1 (phylloquinone) is primarily obtained from leafy green vegetables, vitamin K2 (menaquinones) is a series of vitamers with varying isoprenoid side chain lengths, predominantly produced by bacteria. Emerging research has highlighted the diverse biological activities of menaquinones, including their role as ligands for the steroid and xenobiotic receptor (SXR), also known as the pregnane X receptor (PXR).[1][2] Activation of SXR by menaquinone-4 (MK-4) has been shown to regulate the expression of genes involved in bone metabolism and detoxification, making it an attractive target for therapeutic intervention in osteoporosis and other conditions.[3][4][5]
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[6][7] It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[7] this compound is a versatile HWE reagent that enables the introduction of a C5 isoprenoid building block, which can be iteratively extended to construct the longer side chains characteristic of various menaquinones.
This application note provides a comprehensive guide to the synthesis of vitamin K analogues using this compound, from the preparation of the key phosphonate reagent to its application in the synthesis of menaquinone analogues and the evaluation of their biological activity.
Data Presentation
The biological activity of synthesized vitamin K analogues is often assessed by their ability to activate the SXR signaling pathway. The following table summarizes the SXR transcriptional activity of a series of synthetic menaquinone analogues with varying side chain lengths. The activity is reported as the fold induction of a luciferase reporter gene under the control of an SXR response element in a cell-based assay.
| Compound | Side Chain (n) | SXR Transcriptional Activity (Fold Induction) |
| MK-2 | 2 | 3.5 |
| MK-3 | 3 | 5.2 |
| MK-4 | 4 | 8.1 |
| MK-5 | 5 | 6.5 |
| MK-6 | 6 | 4.3 |
| Rifampicin (Positive Control) | - | 10.0 |
Data adapted from a study on the structure-activity relationship of vitamin K2 analogues as SXR agonists.
Experimental Protocols
Protocol 1: Synthesis of Methyl (E)-4-(Diethoxyphosphoryl)-3-methylbut-2-enoate
This protocol describes the synthesis of the key phosphonate reagent, a methyl ester analogue of the title compound, which can be similarly used in the HWE reaction. The synthesis involves the reaction of triethyl phosphite with a suitable halo-ester.
Materials:
-
Triethyl phosphite
-
Methyl (E)-4-bromo-3-methylbut-2-enoate
-
Toluene
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a solution of triethyl phosphite (1.2 equivalents) in toluene, add methyl (E)-4-bromo-3-methylbut-2-enoate (1.0 equivalent).
-
Reflux the reaction mixture at 120 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove the toluene.
-
Purify the residue by silica gel column chromatography using a gradient of n-hexane:ethyl acetate (e.g., starting from 1:1) to afford the pure Methyl (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate.[8]
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of a Menaquinone Analogue
This protocol provides a general procedure for the HWE reaction between a menadione-derived aldehyde and the phosphonate reagent to form a menaquinone analogue.
Materials:
-
2-Methyl-1,4-naphthoquinone-3-carboxaldehyde (or a protected derivative)
-
This compound (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C.
-
Add a solution of the 2-methyl-1,4-naphthoquinone-3-carboxaldehyde in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired vitamin K analogue.
Mandatory Visualization
Signaling Pathway
Caption: SXR signaling pathway activated by Vitamin K2 analogues.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of Vitamin K analogues.
References
- 1. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid and xenobiotic receptor mediates a novel vitamin K2 signaling pathway in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 5. Steroid and xenobiotic receptor SXR mediates vitamin K2-activated transcription of extracellular matrix-related genes and collagen accumulation in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of carbon-carbon double bonds. This reaction is a cornerstone in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The HWE reaction employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity compared to the ylides used in the traditional Wittig reaction. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification. Typically, the reaction favors the formation of the (E)-alkene, a critical consideration in stereoselective synthesis.
This document provides detailed application notes on the substrate scope of this compound, experimental protocols for its use, and insights into its application in the synthesis of biologically active molecules, such as neuroactive vitamin K analogues.
Data Presentation: Substrate Scope
| Entry | Aldehyde Substrate | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl 3-methyl-5-phenylpenta-2,4-dienoate | ~85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 5-(4-chlorophenyl)-3-methylpenta-2,4-dienoate | ~82 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | ~88 | >95:5 |
| 4 | Cinnamaldehyde | Ethyl 3-methyl-7-phenylhepta-2,4,6-trienoate | ~75 | >90:10 |
| 5 | Hexanal | Ethyl 3-methylnona-2,4-dienoate | ~80 | >90:10 |
| 6 | Cyclohexanecarboxaldehyde | Ethyl 5-cyclohexyl-3-methylpenta-2,4-dienoate | ~78 | >95:5 |
Note: Yields and stereoselectivity can vary based on reaction conditions such as the base, solvent, and temperature.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the suspension.
-
Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion (ylide) is observed.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired alkene.
Mandatory Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Signaling Pathway: Vitamin K Analogue-Mediated Neuronal Differentiation
This compound is a precursor for the synthesis of novel vitamin K analogues. These analogues have been shown to induce neuronal differentiation, a process of significant interest in the context of neurodegenerative diseases. The mechanism involves the activation of the Steroid and Xenobiotic Receptor (SXR), a nuclear receptor that regulates gene expression.
Caption: Vitamin K analogue activation of the SXR pathway leading to neuronal differentiation.
Application Notes and Protocols: Deprotonation of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate with NaH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful tool for the stereoselective formation of alkenes, predominantly yielding the (E)-isomer. The process begins with the deprotonation of the phosphonate ester by a strong base, such as sodium hydride (NaH), to generate a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone to form a new carbon-carbon double bond. The HWE reaction offers significant advantages over the classical Wittig reaction, including the high reactivity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct.[1][2] This methodology is widely employed in the synthesis of complex natural products and pharmacologically active molecules, such as vitamin K analogues.[3][4][5]
Reaction Mechanism and Signaling Pathway
The deprotonation of this compound with sodium hydride is the initial and crucial step in the Horner-Wadsworth-Emmons reaction sequence. The hydride ion (H⁻) from NaH abstracts an acidic α-proton from the carbon adjacent to the phosphonate and carboxylate groups, forming a resonance-stabilized phosphonate carbanion and hydrogen gas. This carbanion then acts as a potent nucleophile in the subsequent olefination reaction with a carbonyl compound.
Caption: Deprotonation of the phosphonate ester with NaH.
The subsequent steps of the Horner-Wadsworth-Emmons reaction, involving the reaction of the phosphonate carbanion with an aldehyde or ketone, are illustrated in the workflow below.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Experimental Protocols
Safety Precautions: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing hydrogen gas which can ignite. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Anhydrous solvents are essential for this reaction. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
General Protocol for Deprotonation and Olefination:
This protocol is a representative procedure adapted from general Horner-Wadsworth-Emmons reaction methodologies.[6]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and other standard laboratory glassware.
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is used.
-
Dispensing Sodium Hydride: Under a positive pressure of inert gas, sodium hydride (1.1 equivalents) is carefully weighed and transferred to the reaction flask. If using a dispersion in mineral oil, the oil can be removed by washing with anhydrous hexane or pentane, followed by careful decantation of the solvent.
-
Addition of Solvent and Phosphonate: Anhydrous THF is added to the flask via a syringe to create a suspension of NaH. The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension of NaH.
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.
-
Addition of the Carbonyl Compound: The reaction mixture is cooled back down to 0 °C. A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up and Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
Data Presentation
The following table summarizes typical reaction parameters for the Horner-Wadsworth-Emmons reaction. Please note that optimal conditions may vary depending on the specific aldehyde or ketone used.
| Parameter | Value/Condition | Reference |
| Base | Sodium Hydride (NaH) | [2][6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][6] |
| Stoichiometry (Phosphonate:Base:Aldehyde) | 1.0 : 1.1 : 1.0 | [6] |
| Deprotonation Temperature | 0 °C to room temperature | [6] |
| Deprotonation Time | 1 - 1.5 hours | [6] |
| Reaction Temperature | 0 °C to room temperature | [6] |
| Reaction Time | 2 - 12 hours (TLC monitoring) | [6] |
| Typical Yield | 70-95% (substrate dependent) | General HWE |
| Stereoselectivity | Predominantly (E)-alkene | [1][2] |
Applications
The deprotonation of this compound and its subsequent use in the Horner-Wadsworth-Emmons reaction is a cornerstone for the synthesis of various biologically active compounds. A notable application is in the synthesis of novel vitamin K analogues.[3][4][5] These synthetic analogues are being investigated for their potential therapeutic properties, including anticancer activity and the induction of neuronal differentiation.[3][4] The ability to stereoselectively construct the polyene side chains of these molecules is critical for their biological function, highlighting the importance of this synthetic methodology in drug discovery and development.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of vitamin K(3) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Using Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a versatile Horner-Wadsworth-Emmons (HWE) reagent employed in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1] This phosphonate is particularly valuable for the construction of complex molecules containing conjugated systems. A significant application of this reagent lies in the synthesis of novel vitamin K analogues, which have shown promise in the development of therapeutics for neurodegenerative diseases by promoting neuronal differentiation.[1][2]
The Horner-Wadsworth-Emmons reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions that react readily with a wider range of aldehydes and ketones, and the formation of a water-soluble phosphate byproduct, which simplifies product purification.[3] One-pot procedures utilizing this reagent streamline synthetic workflows, reduce waste, and can improve overall efficiency.[2][4]
Applications
Synthesis of Neuro-Regenerative Vitamin K Analogues
Recent research has highlighted the role of vitamin K in neuroprotection and neuronal differentiation.[4] Synthetic vitamin K analogues, particularly those with modified side chains, have been shown to possess enhanced activity in inducing the differentiation of neural progenitor cells into neurons.[2] this compound serves as a key building block in the synthesis of these analogues, allowing for the introduction of a modified isoprenoid side chain onto a naphthoquinone core.
These novel vitamin K analogues have been found to exert their neuronal differentiation effects through the activation of the metabotropic glutamate receptor 1 (mGluR1).[1][3][4] This activation initiates a downstream signaling cascade that ultimately leads to changes in gene expression, promoting the development of mature neurons.[1]
Signaling Pathway of Vitamin K Analogue-Induced Neuronal Differentiation
The diagram below illustrates the signaling pathway initiated by the binding of a synthetic vitamin K analogue to the mGluR1 receptor, leading to neuronal differentiation.
Caption: Signaling pathway of vitamin K analogue-induced neuronal differentiation.
Experimental Protocols
The following protocols describe the synthesis of the phosphonate reagent and its subsequent use in a one-pot Horner-Wadsworth-Emmons reaction.
Protocol 1: Synthesis of this compound
This procedure is adapted from the synthesis of the analogous methyl ester.[5]
Workflow for the Synthesis of the HWE Reagent
Caption: Workflow for the synthesis of the HWE reagent.
Materials:
-
Ethyl 4-bromo-3-methylbut-2-enoate
-
Triethyl phosphite
-
Toluene, anhydrous
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) and triethyl phosphite (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 120°C and maintain reflux for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Protocol 2: One-Pot Horner-Wadsworth-Emmons Olefination
This general protocol is designed for the (E)-selective synthesis of α,β-unsaturated esters using this compound and an aldehyde.
Workflow for the One-Pot HWE Reaction
Caption: Workflow for the one-pot HWE olefination.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware setup
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0°C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
Data Presentation
The following table presents representative, illustrative data for the one-pot Horner-Wadsworth-Emmons olefination of this compound with various aldehydes under generalized conditions. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde | Product | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | Ethyl 5-phenyl-3-methylpenta-2,4-dienoate | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | Ethyl 3-methyl-5-(4-nitrophenyl)penta-2,4-dienoate | 92 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | 82 | >95:5 |
| 4 | Cinnamaldehyde | Ethyl 3-methyl-7-phenylhepta-2,4,6-trienoate | 78 | >90:10 |
| 5 | Cyclohexanecarboxaldehyde | Ethyl 5-cyclohexyl-3-methylpenta-2,4-dienoate | 75 | >95:5 |
| 6 | Isovaleraldehyde | Ethyl 3,7-dimethylocta-2,4-dienoate | 70 | >90:10 |
Safety Information
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Phosphonates and their precursors may be irritating to the skin and eyes. Avoid inhalation and direct contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. shibaura-it.ac.jp [shibaura-it.ac.jp]
- 4. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This key intermediate, particularly in the synthesis of novel vitamin K analogues, is typically prepared via a two-step process: the Michaelis-Arbuzov reaction to form the phosphonate precursor, followed by a Horner-Wadsworth-Emmons (HWE) reaction.[1] This guide addresses common issues encountered during these reactions.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield in Michaelis-Arbuzov Reaction
Q: I am experiencing a low yield of the phosphonate precursor, this compound, during the Michaelis-Arbuzov reaction between ethyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite. What are the possible causes and solutions?
A: Low yields in the Michaelis-Arbuzov reaction can stem from several factors. Here’s a breakdown of potential causes and their corresponding solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated at a sufficiently high temperature (typically 120-160°C) for an adequate duration (2-4 hours).[2] Monitor the reaction progress using techniques like ³¹P NMR or TLC to confirm the disappearance of the starting materials. Using a slight excess (e.g., 1.2 equivalents) of triethyl phosphite can also help drive the reaction to completion.[2]
-
-
Side Reactions: The newly formed ethyl bromide byproduct can react with the triethyl phosphite starting material, leading to the formation of diethyl ethylphosphonate.[3] Additionally, at high temperatures, elimination reactions can occur, especially with secondary alkyl halides, leading to the formation of alkenes.[4][5]
-
Solution: To minimize the reaction with the byproduct, use a trialkyl phosphite that generates a low-boiling byproduct, such as triethyl phosphite, which produces volatile ethyl bromide that can be removed by distillation during the reaction.[6] Setting up the reaction with a distillation apparatus allows for the continuous removal of ethyl bromide as it forms.[3] To reduce elimination byproducts, maintain the reaction temperature within the recommended range and avoid excessive heating.
-
-
Purification Issues: The desired phosphonate product may be lost during purification.
Problem 2: Poor Stereoselectivity (E/Z Ratio) in the Horner-Wadsworth-Emmons (HWE) Reaction
Q: My HWE reaction is producing a mixture of E and Z isomers of the final product. How can I improve the selectivity for the desired E-isomer?
A: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions. The formation of the thermodynamically more stable (E)-alkene is generally favored.[8][9] However, several factors can be optimized to enhance E-selectivity:
-
Choice of Base: The base used for the deprotonation of the phosphonate can significantly influence the E/Z ratio.
-
Solution: For high E-selectivity, strong bases that favor thermodynamic control are often preferred. Sodium hydride (NaH) is a commonly used base that typically yields high E/Z ratios.[9] Milder conditions using lithium chloride (LiCl) with a tertiary amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) can also be effective, particularly for base-sensitive substrates.
-
-
Reaction Temperature: Temperature can affect the equilibration of intermediates, thereby influencing the final isomer ratio.
-
Solution: Running the reaction at room temperature or slightly elevated temperatures often favors the formation of the more stable E-isomer.
-
-
Solvent: The polarity of the solvent can impact the reaction intermediates and transition states.
-
Solution: Aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used and generally provide good E-selectivity.[10]
-
-
Cation: The nature of the metal cation can influence the stereochemical course of the reaction.
-
Solution: Lithium and sodium cations tend to promote the formation of the E-isomer.
-
Problem 3: Formation of a β,γ-Unsaturated Ester Isomer
Q: I have identified a β,γ-unsaturated ester as a byproduct in my HWE reaction. What causes its formation and how can it be minimized?
A: The formation of a β,γ-unsaturated isomer can occur under certain conditions, particularly with the use of very strong bases.
-
Cause: A strong base can deprotonate the γ-position of the newly formed α,β-unsaturated ester, leading to isomerization.
-
Solution: Avoid using an excess of a very strong base. If a strong base like sodium hydride is used, ensure that the stoichiometry is carefully controlled. Using milder bases such as DBU with LiCl can also help to prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the Horner-Wadsworth-Emmons reaction and how is it removed?
A1: The main byproduct of the HWE reaction is a dialkylphosphate salt, such as diethyl phosphate.[8] A key advantage of the HWE reaction over the traditional Wittig reaction is that this phosphate byproduct is water-soluble and can be easily removed from the reaction mixture by an aqueous workup.[8][11]
Q2: Can the Horner-Wadsworth-Emmons reaction be used with ketones?
A2: Yes, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the phosphonium ylides used in the Wittig reaction. This increased reactivity allows them to react effectively with both aldehydes and ketones, including sterically hindered ones.[12]
Q3: What are the advantages of using triethyl phosphite in the Michaelis-Arbuzov reaction for this synthesis?
A3: Using triethyl phosphite is advantageous because it reacts with the alkyl halide (ethyl 4-bromo-3-methylbut-2-enoate) to produce ethyl bromide as a byproduct. Ethyl bromide has a low boiling point and can be easily removed from the reaction mixture by distillation as it is formed, which helps to drive the reaction to completion and prevent side reactions.[6][13]
Q4: How can I synthesize the Z-isomer of this compound if needed?
A4: While the standard HWE reaction favors the E-isomer, the Z-isomer can be obtained with high selectivity using the Still-Gennari modification.[12] This typically involves using a phosphonate with electron-withdrawing groups on the ester (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and strongly dissociating conditions, such as using potassium hexamethyldisilazide (KHMDS) as the base in the presence of 18-crown-6.[12]
Data Presentation
Table 1: Effect of Reaction Conditions on E/Z Selectivity in Horner-Wadsworth-Emmons Reactions
| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | >98:2 |
| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate | >95:5 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | >95:5 |
| Octanal | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | Ethyl dec-2-enoate | 90:10 |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 °C | Methyl 3-(p-tolyl)acrylate | <5:95 |
This table summarizes data from representative HWE reactions to illustrate the impact of different reagents and conditions on stereoselectivity.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of the phosphonate precursor from ethyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite.
Materials:
-
Ethyl 4-bromo-3-methylbut-2-enoate
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, distillation head, and a nitrogen inlet, add ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq).
-
Add triethyl phosphite (1.2 eq) to the flask.
-
Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere.
-
Ethyl bromide will begin to distill off as the reaction proceeds. Continue heating for 2-4 hours, monitoring the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Protocol 2: Synthesis of an α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Reaction
This is a general protocol for the HWE reaction using the phosphonate synthesized in Protocol 1 with an aldehyde (e.g., formaldehyde or its equivalent) to yield the final product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., paraformaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Michaelis-Arbuzov reaction for phosphonate synthesis.
Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.
Caption: Troubleshooting logic for poor HWE stereoselectivity.
References
- 1. This compound|CAS 41891-54-7 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Improving E/Z selectivity with Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Welcome to the technical support center for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of trisubstituted α,β-unsaturated esters. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve E/Z selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the Horner-Wadsworth-Emmons reaction with this compound?
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically favoring the formation of the thermodynamically more stable (E)-isomer.[1][2] For trisubstituted alkenes, as produced with this reagent, achieving high stereoselectivity can be challenging and is highly dependent on reaction conditions.
Q2: How does the structure of this compound influence the reaction?
The methyl group at the 3-position of the butenoate chain leads to the formation of a trisubstituted double bond. This substituent introduces additional steric factors that influence the formation and stability of the reaction intermediates, thereby affecting the E/Z ratio of the product.
Q3: What are the key advantages of using a Horner-Wadsworth-Emmons reagent over a Wittig reagent?
The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[1] This increased reactivity allows for successful reactions with a broader range of aldehydes, including sterically hindered ones. Additionally, the dialkyl phosphate byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][3]
Q4: Can I use this reagent to selectively synthesize the (Z)-isomer?
While the standard HWE reaction conditions typically favor the (E)-isomer, modifications can be employed to enhance the formation of the (Z)-isomer. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and strongly dissociating conditions (e.g., KHMDS with 18-crown-6), is a well-established method for achieving high Z-selectivity.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the phosphonate. 2. Inactive or impure aldehyde. 3. Reaction temperature is too low. 4. Sterically hindered aldehyde. | 1. Use a stronger base (e.g., NaH, n-BuLi) and ensure anhydrous conditions. 2. Purify the aldehyde before use (e.g., distillation, chromatography). 3. Gradually increase the reaction temperature and monitor by TLC. 4. Increase reaction time and/or use a less sterically demanding base. |
| Poor E/Z selectivity | 1. Suboptimal base/cation combination. 2. Inappropriate solvent. 3. Reaction temperature not optimized. | 1. For (E)-selectivity, try using NaH or Li-based bases (e.g., n-BuLi, LDA). For (Z)-selectivity, consider K-based bases with a crown ether (e.g., KHMDS/18-crown-6). 2. For (E)-selectivity, THF or DME are common choices. For (Z)-selectivity, THF is typically used with the Still-Gennari protocol. 3. For (E)-selectivity, room temperature or slightly elevated temperatures can be beneficial. For (Z)-selectivity, low temperatures (-78 °C) are generally required.[1] |
| Formation of side products | 1. Aldehyde self-condensation (aldol reaction). 2. Michael addition to the α,β-unsaturated ester product. 3. Enolization of the aldehyde. | 1. Add the aldehyde slowly to the solution of the phosphonate carbanion at a low temperature. 2. Use a less reactive base or shorter reaction times. 3. Use a non-nucleophilic, sterically hindered base. |
| Difficulty in product purification | 1. Co-elution of E/Z isomers. 2. Residual phosphate byproduct. | 1. Optimize chromatographic conditions (e.g., different solvent systems, use of silver nitrate-impregnated silica gel). 2. Perform aqueous work-up to remove the water-soluble phosphate byproduct.[1] |
Factors Influencing E/Z Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is a delicate balance of several factors. The following diagram illustrates the key variables that can be manipulated to control the E/Z ratio of the resulting trisubstituted alkene.
Caption: Key factors influencing the E/Z selectivity of the HWE reaction.
Experimental Protocols
Protocol for Achieving High (E)-Selectivity
This protocol is a general guideline and may require optimization for specific aldehydes.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting pale-yellow solution of the phosphonate anion to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This may take several hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
-
Data Presentation: Influence of Reaction Conditions on E/Z Selectivity (Illustrative)
The following table provides an illustrative guide to the expected E/Z selectivity under different reaction conditions. Actual ratios will vary depending on the specific aldehyde used.
| Base | Solvent | Temperature | Expected Major Isomer | Anticipated E:Z Ratio |
| NaH | THF | Room Temp. | E | > 90:10 |
| n-BuLi | THF | -78 °C to RT | E | > 85:15 |
| KHMDS | THF | -78 °C | Z | ~ 50:50 to < 30:70 |
| KHMDS / 18-crown-6 | THF | -78 °C | Z | < 10:90 |
References
Technical Support Center: Purification of Products from Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of products from Horner-Wadsworth-Emmons (HWE) reactions using this compound.
Q1: My crude product contains a significant amount of a water-soluble impurity. How do I effectively remove the phosphate byproduct?
A1: A key advantage of the Horner-Wadsworth-Emmons reaction is that the dialkylphosphate salt byproduct is readily soluble in water, which simplifies its removal compared to the triphenylphosphine oxide generated in a Wittig reaction.[1][2] An effective aqueous work-up is crucial for removing this byproduct.
-
Procedure:
-
After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This neutralizes any remaining base and protonates the phosphate salt, increasing its water solubility.[2]
-
Transfer the mixture to a separatory funnel and partition it between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[2]
-
Thoroughly wash the organic layer multiple times with water, followed by a final wash with brine (saturated aqueous NaCl solution).[2] The brine wash helps to remove residual water from the organic layer and break up any emulsions that may have formed.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Q2: I am having difficulty separating my desired (E)-isomer from the (Z)-isomer by column chromatography. What can I do?
A2: Achieving high (E)-selectivity is a common goal in HWE reactions, but the formation of the (Z)-isomer as a byproduct can occur.[1] Optimizing your column chromatography technique is key to separating these geometric isomers.
-
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of the eluent system is critical. A less polar solvent system will generally increase the separation between the (E) and (Z) isomers on silica gel. Start with a low polarity mobile phase (e.g., a high ratio of hexanes or petroleum ether to ethyl acetate) and gradually increase the polarity.
-
Column Dimensions: Use a long, narrow column for better resolution. The increased surface area of the stationary phase allows for more efficient separation.
-
Fraction Size: Collect smaller fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical method to identify the pure fractions of each isomer.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or employing reverse-phase chromatography.
-
Q3: My NMR spectrum shows unreacted this compound in the purified product. How can I remove it?
A3: Unreacted phosphonate reagent can be carried through the work-up and co-elute with the product during column chromatography if their polarities are similar.
-
Purification Strategy:
-
Aqueous Extraction: Ensure the aqueous work-up was thorough, as some of the phosphonate may be removed with the aqueous washes.
-
Column Chromatography: The polarity of this compound is relatively high due to the phosphate group. A carefully optimized gradient elution during column chromatography should allow for separation from the less polar alkene product. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.
-
Re-purification: If the initial chromatography was unsuccessful, re-purifying the product with a shallower gradient or a different solvent system may be necessary.
-
Q4: I observe unexpected byproducts in my reaction. What are the likely side reactions?
A4: Besides the formation of the (Z)-isomer, other side reactions can occur depending on the specific substrate and reaction conditions. For substrates containing sensitive functional groups like acetals, hydrolysis can be a problem.
-
Common Side Reactions:
-
Hydrolysis of Sensitive Groups: If your aldehyde or ketone starting material contains an acid-sensitive functional group, such as an acetal, it can be hydrolyzed during an acidic work-up or on acidic silica gel.[4] To avoid this, use a mild basic or neutral work-up (e.g., with saturated sodium bicarbonate solution) and neutral silica gel for chromatography.[5]
-
Michael Addition: The α,β-unsaturated ester product can undergo Michael addition if there are nucleophiles present in the reaction mixture under favorable conditions.
-
Polymerization: α,β-unsaturated esters can be prone to polymerization, especially at higher temperatures or in the presence of initiators.[4] It is advisable to run the reaction at the lowest effective temperature and to purify the product without excessive heating.[4]
-
Data Presentation
The following table summarizes typical column chromatography conditions used for the purification of products from HWE reactions with phosphonates structurally similar to this compound.
| Compound Class | Stationary Phase | Eluent System | R_f Value (Eluent) | Reference |
| Dimethyl (E)-(5-hydroxy-4-methylpent-3-en-1-yl) phosphonate | Silica Gel | Ethyl acetate/Cyclohexane (9:1) | 0.11 | |
| Dimethyl (4-methylpent-3-en-1-yl) phosphonate | Silica Gel | Ethyl acetate/Petroleum ether (8:2) | 0.25 | |
| Dimethyl (E)-(5-(1,3-dioxoisoindolin-2-yl)-4-methylpent-3-en-1-yl) phosphonate | Silica Gel | Ethyl acetate | Not specified | |
| (E,E)-3,3'-(1,4-Phenylene)bis(N-methoxy-N-methyl-prop-2-enamide) | Silica Gel | Hexane/Ethyl acetate (1:2) | 0.22 | [6] |
| Ethyl (E)-4-bromo-3-(2-fluoropyridin-3-yl)but-2-enoate | Silica Gel | Hexane/Ethyl acetate (70:30) | Not specified | [7] |
Experimental Protocols
General Protocol for Aqueous Work-up and Purification
This protocol provides a general procedure for the purification of α,β-unsaturated esters from a Horner-Wadsworth-Emmons reaction.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[2]
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and water.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer and extract it two more times with the organic solvent.
-
Combine all the organic layers.[8]
-
-
Washing:
-
Wash the combined organic layers sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[2]
-
-
Drying and Concentration:
-
Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.[8]
-
Select an appropriate eluent system based on the polarity of the product, typically a mixture of hexanes or petroleum ether and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, is often effective.
-
Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Remove the solvent from the pure fractions under reduced pressure to obtain the final purified product.
-
Mandatory Visualization
Caption: General workflow for the purification of HWE reaction products.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
Overcoming steric hindrance with Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Welcome to the technical support center for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges during its use in chemical synthesis, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction to overcome steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonate reagent commonly used in the Horner-Wadsworth-Emmons (HWE) reaction. Its primary application is the synthesis of α,β-unsaturated esters, specifically trisubstituted alkenes, from aldehydes and ketones. The methyl group at the 3-position allows for the formation of a tetrasubstituted double bond, which can be challenging to synthesize using other methods, especially when one of the reactants is sterically hindered.
Q2: What are the main advantages of using this reagent in an HWE reaction compared to a Wittig reaction?
The HWE reaction using this compound offers several advantages over the traditional Wittig reaction. The phosphonate carbanion generated from this reagent is generally more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with sterically hindered ketones.[1][2] A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification.[3] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.
Q3: What is the expected stereoselectivity when using this reagent?
The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4][5] However, the stereoselectivity with α-substituted phosphonates like this compound can be influenced by several factors, including the steric bulk of the aldehyde or ketone, the choice of base, and the reaction temperature.[5] While a high E-selectivity is often observed, the formation of Z-isomers is possible, and the ratio should be determined experimentally.
Q4: What are some common bases used for the deprotonation of this phosphonate?
A range of bases can be used, with the choice depending on the acidity of the phosphonate and the sensitivity of the carbonyl substrate. Common bases include:
-
Sodium hydride (NaH): A strong, non-nucleophilic base frequently used for deprotonating phosphonates.[3][6]
-
Lithium, Sodium, or Potassium Hexamethyldisilazide (LHMDS, NaHMDS, KHMDS): Strong, non-nucleophilic bases that are soluble in organic solvents.
-
n-Butyllithium (n-BuLi): A very strong base, typically used at low temperatures.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with LiCl: This constitutes the Masamune-Roush conditions, which are milder and suitable for base-sensitive substrates.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate. 2. Steric Hindrance: The ketone or aldehyde is highly sterically hindered, slowing down the reaction rate. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 4. Decomposition of Reactants: The carbonyl compound may be unstable to the basic conditions. | 1. Change the Base: Switch to a stronger base (e.g., from NaH to n-BuLi or LHMDS). 2. Increase Reaction Temperature and Time: For hindered substrates, higher temperatures (e.g., refluxing THF) and longer reaction times may be necessary. 3. Use Milder Conditions for Sensitive Substrates: For base-sensitive carbonyls, consider using Masamune-Roush conditions (LiCl, DBU). 4. Check Reactant Quality: Ensure the phosphonate and carbonyl compound are pure and the solvent is anhydrous. |
| Poor E/Z Stereoselectivity | 1. Reaction Conditions: The choice of base and cation can influence stereoselectivity. Potassium salts, for instance, can sometimes favor the Z-isomer. 2. Steric Effects: The steric bulk of the phosphonate and the carbonyl compound can affect the transition state energies, leading to a mixture of isomers. 3. Reaction Temperature: Lower temperatures can sometimes improve selectivity by favoring the kinetic product. | 1. Cation Choice: Use of lithium or sodium bases generally favors the (E)-alkene.[5] 2. Temperature Optimization: Run the reaction at different temperatures to determine the optimal conditions for the desired isomer. Higher temperatures often favor the thermodynamically more stable E-isomer.[5] 3. Change the Phosphonate Ester Groups: While not a simple in-situ change, phosphonates with bulkier ester groups (e.g., diisopropyl) can sometimes lead to higher E-selectivity. |
| Difficulty in Product Purification | 1. Incomplete Reaction: Unreacted starting materials co-elute with the product. 2. Formation of Byproducts: Side reactions may lead to impurities that are difficult to separate. | 1. Drive the Reaction to Completion: Use a slight excess of the phosphonate and ensure sufficient reaction time. 2. Aqueous Workup: Ensure the phosphate byproduct is fully removed by performing a thorough aqueous wash. 3. Chromatography Optimization: Use a suitable solvent system for column chromatography to separate the product from any remaining starting materials or byproducts. |
Data Presentation
The following tables provide representative data on the Horner-Wadsworth-Emmons reaction with substituted phosphonates and various carbonyl compounds. While not all entries use this compound specifically, they illustrate the expected trends in reactivity and selectivity.
Table 1: HWE Reaction of Triethyl 2-phosphonopropionate with Various Aldehydes
| Entry | Aldehyde | Base/Conditions | Solvent | Temp (°C) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [7] |
| 2 | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [7] |
Table 2: HWE Reaction of α-Substituted Phosphonates with Aldehydes
| Entry | Phosphonate | Aldehyde | Base | Solvent | Temp (°C) | Z:E Ratio | Reference |
| 1 | Ethyl (diphenylphosphono)acetate | Benzaldehyde | NaH | THF | -78 to 0 | 97:3 | [8] |
| 2 | Ethyl 2-(di-o-tolylphosphono)propionate | Cyclohexanecarboxaldehyde | NaH | THF | -78 to 0 | 98:2 | [8] |
| 3 | Ethyl 2-(di-o-isopropylphenylphosphono)propionate | 2-Ethylhexanal | NaH | THF | -78 to 0 | 99:1 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the HWE reaction with a Sterically Hindered Ketone
This protocol describes a general method for the reaction of this compound with a sterically hindered ketone, such as 2,2-dimethyl-1-phenylpropan-1-one.
Materials:
-
This compound
-
Sterically hindered ketone (e.g., 2,2-dimethyl-1-phenylpropan-1-one)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction may require several hours to overnight for completion with hindered substrates.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Simplified reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for low yield in HWE reactions.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing base conditions for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and similar phosphonates in Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that produces an alkene (C=C double bond) from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] It is a widely used modification of the Wittig reaction and is particularly valuable for its ability to produce predominantly (E)-alkenes with high stereoselectivity.[1][2] A key advantage is that the byproduct, a dialkylphosphate salt, is water-soluble, simplifying product purification.[1][2][3]
Q2: What is the role of the base in the HWE reaction?
The base is a critical component in the HWE reaction. Its primary role is to deprotonate the phosphonate at the carbon adjacent to the phosphoryl and ester groups, creating a nucleophilic phosphonate carbanion.[1] This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, which is the rate-limiting step of the reaction.[1] The choice of base can significantly influence the reaction's yield, stereoselectivity (E/Z ratio), and compatibility with sensitive functional groups.[4]
Q3: How do I choose the right base for my HWE reaction?
The selection of a base depends on several factors:
-
Substrate Sensitivity: For substrates that are sensitive to strong bases, milder conditions are recommended. The Masamune-Roush conditions, using a combination of lithium chloride (LiCl) and an amine base like DBU or triethylamine (Et₃N), are a good choice.[3][5][6]
-
Desired Stereoselectivity: For high (E)-selectivity, strong bases like Sodium Hydride (NaH) are commonly used.[2][4] For (Z)-selectivity, the Still-Gennari modification is employed, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in combination with strong, non-coordinating bases like KHMDS with 18-crown-6.[5][7][8]
-
Phosphonate Acidity: The acidity of the phosphonate's α-proton will determine the required base strength. For highly acidic phosphonates (e.g., those with additional electron-withdrawing groups), weaker bases like potassium carbonate (K₂CO₃) can be effective.[4]
Q4: What is the general mechanism of the HWE reaction?
The reaction proceeds through the following key steps:
-
Deprotonation: The base removes a proton from the α-carbon of the phosphonate, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
-
Intermediate Formation: A transient oxaphosphetane intermediate is formed.
-
Elimination: This intermediate collapses to form the alkene and a water-soluble dialkylphosphate salt.[5]
The formation of the thermodynamically more stable (E)-alkene is generally favored because the intermediates have time to equilibrate to the lower energy conformation before elimination.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation | The base may not be strong enough to deprotonate the phosphonate. Switch to a stronger base (e.g., from K₂CO₃ to NaH or n-BuLi). Ensure the pKa of the base is appropriate for the phosphonate used. |
| Poor Quality Reagents | The base (especially NaH or organolithiums) may have degraded due to exposure to air or moisture. Use freshly opened or titrated reagents. Ensure solvents are anhydrous, as water will quench the base and carbanion.[6] |
| Steric Hindrance | Highly hindered ketones or aldehydes may react slowly.[5] Increase the reaction temperature or prolong the reaction time. Alternatively, a more nucleophilic phosphonate or a less sterically demanding base might be beneficial. |
| Low Reaction Temperature | The reaction may be too slow at the chosen temperature. While low temperatures are often used to control selectivity, they can hinder the rate. Try allowing the reaction to warm to room temperature or gently heating it after the initial addition. |
Problem 2: Poor (E)/(Z) Stereoselectivity
| Possible Cause | Suggested Solution |
| Base/Cation Choice | The choice of cation (Li⁺, Na⁺, K⁺) can influence selectivity. For high (E)-selectivity, NaH or Li-based systems (e.g., n-BuLi, or DBU/LiCl) are generally preferred.[7] For high (Z)-selectivity, potassium bases like KHMDS with a crown ether are used (Still-Gennari conditions).[7][8] |
| Reaction Temperature | Higher temperatures can sometimes favor the thermodynamically more stable (E)-alkene by promoting equilibration of intermediates. However, for kinetically controlled Z-selective reactions, very low temperatures (e.g., -78 °C) are crucial.[8] |
| Phosphonate Structure | The structure of the phosphonate itself is a primary determinant of selectivity. For (Z)-outcomes, use phosphonates with electron-withdrawing groups on the oxygen atoms, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates.[3][7] |
| Solvent Effects | The solvent can influence the aggregation and reactivity of the intermediates. Protic solvents are generally avoided. Anhydrous THF or DME are common choices.[2] |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Aldol Condensation | If the aldehyde or ketone substrate can self-condense, this side reaction can compete with the desired HWE reaction, especially with strong bases. Add the aldehyde slowly at a low temperature to the pre-formed phosphonate carbanion to maintain a low concentration of the enolizable carbonyl. |
| Michael Addition | If the product is an α,β-unsaturated carbonyl, the phosphonate carbanion can potentially add to the product in a Michael fashion. Monitor the reaction by TLC and stop it once the starting material is consumed. Use of milder conditions may also limit this side reaction. |
| Incomplete Elimination | In some cases, the β-hydroxyphosphonate intermediate may be stable and not eliminate to form the alkene.[1] This is more common for phosphonates lacking an adjacent electron-withdrawing group. This intermediate can sometimes be isolated and forced to eliminate under different conditions. |
Data Presentation: Comparison of Base Conditions
The following table summarizes the effect of different base systems on a representative HWE reaction between triethyl phosphonoacetate and an aldehyde. Note that exact yields and ratios are substrate-dependent.
| Base System | Typical Solvent | Temperature | Typical Yield | Predominant Selectivity | Key Characteristics & Use Case |
| NaH (Sodium Hydride) | THF, DME | 0 °C to RT | High | >95% (E) | The most common strong base for general-purpose, high (E)-selectivity.[2][4] |
| n-BuLi (n-Butyllithium) | THF | -78 °C to 0 °C | High | High (E) | Strong base, useful for less acidic phosphonates. Requires low temperatures. |
| KHMDS / 18-crown-6 | THF | -78 °C | Moderate to High | >95% (Z) | Still-Gennari conditions for achieving high (Z)-selectivity, especially with trifluoroethyl phosphonates.[7] |
| DBU / LiCl | Acetonitrile, THF | Room Temp. | Good to High | >90% (E) | Masamune-Roush conditions; a mild system suitable for base-sensitive substrates.[3][6] |
| Et₃N / LiBr | THF | Room Temp. | Good | High (E) | A variation of the mild Masamune-Roush conditions.[5] |
| K₂CO₃ (Potassium Carbonate) | THF/H₂O, MeCN | Room Temp. | Moderate to Good | Moderate (E) | A weak, inexpensive base suitable for highly activated phosphonates.[4][5] |
Experimental Protocols
Protocol 1: General (E)-Selective HWE Reaction using Sodium Hydride (NaH)
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Phosphonate Addition: Slowly add this compound (1.1 eq.) dropwise.
-
Carbanion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Aldehyde Addition: Cool the solution back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mild (E)-Selective HWE Reaction using DBU/LiCl
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 eq.). Heat gently under high vacuum and then allow to cool.
-
Reagent Addition: Add anhydrous acetonitrile (or THF), followed by this compound (1.1 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.).
-
Activation: Stir the suspension at room temperature for 30 minutes.
-
Aldehyde Addition: Add a solution of the base-sensitive aldehyde (1.0 eq.) in the same solvent.
-
Reaction: Stir at room temperature and monitor by TLC for completion.
-
Workup: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The four main stages of the Horner-Wadsworth-Emmons reaction mechanism.
General Experimental Workflow
Caption: A typical experimental workflow for performing an HWE reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield HWE reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. The primary synthetic route covered is the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the olefination of a carbonyl compound with a stabilized phosphonate carbanion. For this specific target molecule, a common approach is the reaction of ethyl 2-(diethoxyphosphoryl)propanoate with an acetone equivalent (e.g., 1-chloroacetone or 1,1-dimethoxyacetone).
Q2: What are the main advantages of using the Horner-Wadsworth-Emmons reaction for this synthesis?
A2: The HWE reaction offers several key advantages over the related Wittig reaction. The primary benefit is the formation of a water-soluble phosphate byproduct, which is easily removed during aqueous workup, simplifying product purification. In contrast, the Wittig reaction produces triphenylphosphine oxide, which often requires chromatography for removal. Additionally, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a wider range of ketones and aldehydes under milder conditions.[2]
Q3: What is the expected stereoselectivity of the Horner-Wadsworth-Emmons reaction for this trisubstituted alkene?
A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2] For trisubstituted alkenes like this compound, high (E)-selectivity is typically observed, especially when using aromatic aldehydes or certain reaction conditions. However, the stereochemical outcome can be influenced by the structure of the reactants and the reaction conditions.
Q4: How can I prepare the necessary phosphonate reagent, ethyl 2-(diethoxyphosphoryl)propanoate?
A4: Ethyl 2-(diethoxyphosphoryl)propanoate is a commercially available reagent. However, it can also be synthesized in the laboratory, typically through the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with an α-halo ester, such as ethyl 2-bromopropanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of the Phosphonate | The base used may not be strong enough to fully deprotonate the phosphonate. Consider using a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Quality of Reagents or Solvents | Use freshly distilled and anhydrous solvents (e.g., THF, DMF). Ensure the carbonyl compound (e.g., 1-chloroacetone) is pure. Impurities can quench the phosphonate carbanion. |
| Steric Hindrance | If using a sterically hindered ketone, the reaction may be slow. Increase the reaction temperature or prolong the reaction time. Alternatively, consider using a less sterically demanding ketone equivalent. |
| Low Reaction Temperature | While some HWE reactions proceed at room temperature, others require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is correct. A slight excess of the phosphonate reagent is sometimes used to ensure complete consumption of the carbonyl compound. |
Problem 2: Poor (E/Z) Stereoselectivity
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring the (Z)-isomer | The choice of base and solvent can significantly influence the E/Z ratio. For higher (E)-selectivity, lithium-based reagents and higher reaction temperatures are often preferred. For instance, using LiOH·H₂O as the base in a solvent-free reaction has been shown to give high E-selectivity for α-methyl-α,β-unsaturated esters. |
| Structure of the Phosphonate Reagent | The steric bulk of the phosphonate ester can affect stereoselectivity. Using phosphonates with bulkier ester groups (e.g., diisopropyl instead of diethyl) can sometimes enhance (E)-selectivity. |
| Use of Additives | The addition of certain salts, like LiCl or MgBr₂, in combination with a weaker base like DBU or triethylamine (Masamune-Roush conditions), can improve (E)-selectivity, particularly for base-sensitive substrates. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Self-condensation of the Carbonyl Compound | If the carbonyl compound is prone to self-condensation under basic conditions, add it slowly to the pre-formed phosphonate carbanion at a low temperature. |
| Reaction of the Base with the Ester Group | Strong bases can potentially react with the ethyl ester group of the phosphonate or the product. Use a non-nucleophilic base like NaH or LDA, and perform the reaction at a suitable temperature. |
| Michael Addition | In some cases, the phosphonate carbanion can act as a Michael donor to the α,β-unsaturated ester product. This is more likely with prolonged reaction times or high concentrations of the carbanion. Monitor the reaction closely and quench it once the starting material is consumed. |
Experimental Protocols
A representative experimental protocol for a Horner-Wadsworth-Emmons reaction to synthesize a similar α,β-unsaturated ester is provided below. This can be adapted for the synthesis of this compound.
Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate [1]
-
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
2,2-dimethoxyethanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2,2-dimethoxyethanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
-
Data Presentation
The following table summarizes the effect of different bases on the yield and stereoselectivity of a Horner-Wadsworth-Emmons reaction for the synthesis of (E)-α,β-unsaturated amides, which provides insights applicable to the synthesis of the target ester.
Table 1: Optimization of HWE Reaction Conditions for the Preparation of an (E)-α,β-Unsaturated Amide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Cs₂CO₃ | MeCN | 50 | 12 | 72 | 93:07 |
| 2 | Cs₂CO₃ | MeCN | 80 | 6 | 70 | 92:08 |
| 3 | K₂CO₃ | MeCN | 80 | 20 | 63 | 87:13 |
| 4 | DBU, LiCl | THF | 25 | 3 | 90 | 94:06 |
Data adapted from a study on the synthesis of (E)-α,β-unsaturated amides.
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for HWE reactions.
References
Technical Support Center: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate Reactions
Welcome to the technical support center for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this reagent in olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely utilized method for the synthesis of α,β-unsaturated esters, forming a carbon-carbon double bond with generally high stereoselectivity.
Q2: How does temperature generally affect the stereochemical outcome of the Horner-Wadsworth-Emmons reaction?
A2: Temperature is a critical parameter for controlling the stereoselectivity of the HWE reaction. Generally, higher reaction temperatures (e.g., room temperature to reflux) favor the formation of the thermodynamically more stable (E)-alkene.[1] Conversely, lower temperatures (e.g., -78 °C) are often employed in modified procedures, such as the Still-Gennari modification, to kinetically favor the formation of the (Z)-alkene.
Q3: What are common bases used for the deprotonation of this compound?
A3: A variety of bases can be used, with the choice depending on the substrate and desired reactivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and sodium methoxide (NaOMe).[2] For substrates sensitive to strong bases, milder conditions employing bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl) can be used.
Q4: What are the advantages of the Horner-Wadsworth-Emmons reaction over the standard Wittig reaction?
A4: The HWE reaction offers several advantages over the Wittig reaction. The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide. A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate. 2. Low Reaction Temperature: The reaction rate may be too slow at the chosen temperature. 3. Steric Hindrance: A bulky aldehyde or ketone can hinder the reaction. 4. Decomposition of Reactants: Base-sensitive functional groups on the aldehyde or ketone may be degrading. | 1. Base Selection: Switch to a stronger base (e.g., from NaOMe to NaH or LDA). 2. Temperature Optimization: Gradually increase the reaction temperature. Some HWE reactions show improved yields at room temperature or with gentle heating. 3. Increase Reaction Time/Concentration: Allow the reaction to proceed for a longer duration or increase the concentration of reactants. 4. Protecting Groups: If your substrate has base-sensitive functional groups, consider using appropriate protecting groups. |
| Poor (E)-Stereoselectivity | 1. Reaction Conditions Favoring (Z)-Isomer: Use of potassium salts and crown ethers can favor the (Z)-isomer. 2. Insufficient Equilibration: The intermediate oxaphosphetane may not have reached thermodynamic equilibrium. | 1. Cation Effect: Use of lithium or sodium bases generally favors the (E)-alkene. 2. Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[1] 3. Solvent Choice: Aprotic polar solvents like THF are generally preferred. |
| Formation of Side Products | 1. Self-Condensation of Aldehyde/Ketone: The base can catalyze the self-condensation (e.g., aldol reaction) of the carbonyl compound. 2. Michael Addition: If the product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially undergo a Michael addition. 3. Thermal Decomposition: At excessively high temperatures, the phosphonate reagent or product may decompose. | 1. Slow Addition: Add the aldehyde or ketone slowly to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation. 2. Control Stoichiometry: Use a slight excess of the phosphonate reagent to ensure the carbonyl compound is consumed. 3. Optimize Temperature: Avoid unnecessarily high temperatures. If high temperatures are required for reactivity, consider shorter reaction times. |
Data Presentation
Effect of Temperature on (E/Z) Selectivity and Yield
The following table summarizes representative data on the effect of temperature on the Horner-Wadsworth-Emmons reaction between this compound and a model aldehyde (e.g., benzaldehyde).
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | NaH | THF | -78 to 25 | 4 | 85 | 85:15 |
| 2 | NaH | THF | 0 to 25 | 2 | 92 | 90:10 |
| 3 | NaH | THF | 25 | 1.5 | 95 | >95:5 |
| 4 | KOtBu | THF | -78 | 3 | 88 | 10:90 (Still-Gennari conditions) |
| 5 | DBU/LiCl | Acetonitrile | 25 | 6 | 90 | >98:2 |
Note: The data presented are representative and may vary depending on the specific aldehyde and reaction conditions. A study by Thompson and Heathcock on a similar phosphonate showed greater (E)-stereoselectivity at 23 °C compared to -78 °C.[1]
Thermal Stability of this compound
| Temperature Range | Potential Decomposition Pathway | Potential Byproducts |
| 150-200 °C | Initial elimination reactions | Ethylene, phosphoric acid derivatives |
| >200 °C | More extensive fragmentation | Smaller unsaturated hydrocarbons, phosphorus oxides |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis
This protocol is optimized for the synthesis of the (E)-isomer of the resulting α,β-unsaturated ester.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Procedure for (Z)-Alkene Synthesis (Still-Gennari Conditions)
This protocol is adapted for the synthesis of the (Z)-isomer, which typically requires a modified phosphonate reagent, but the principles of using a potassium base and low temperature can be applied to influence the stereochemistry of the reaction with the title compound.
Materials:
-
This compound
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 18-crown-6 (1.5 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (1.1 equivalents, as a solution in THF or toluene) dropwise.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues encountered during the synthesis and use of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. The information is presented in a question-and-answer format to directly address specific challenges in experimental work.
Troubleshooting Guides
This section provides detailed solutions to common problems that may arise during the scale-up of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of this compound.
Issue 1: Low or Inconsistent Yields at Larger Scales
Q: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from lab to pilot plant scale. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent addition.
Potential Causes and Solutions:
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., mechanical stirrer with baffles) to maintain a homogeneous reaction mixture. The effectiveness of mixing should be evaluated as part of the scale-up process.
-
-
Poor Temperature Control: The Horner-Wadsworth-Emmons reaction is exothermic.[1] Insufficient heat removal on a larger scale can lead to a temperature increase, favoring the formation of byproducts.
-
Solution: Implement a robust cooling system for the reactor. Monitor the internal reaction temperature closely and adjust the cooling rate as needed. A delayed exotherm can occur, especially if the reaction is initiated at a low temperature where the reagents do not react immediately upon addition.[1] It is crucial to ensure the reaction temperature is warm enough for the reagents to react as they are added.[1]
-
-
Slow or Incomplete Deprotonation: The initial deprotonation of the phosphonate is a critical step. On a larger scale, inefficient mixing or improper base addition can lead to incomplete formation of the reactive carbanion.
-
Solution: The base (e.g., sodium hydride, potassium carbonate) should be added portion-wise or via a controlled addition funnel to maintain a steady reaction rate. Ensure the base is of high quality and handled under anhydrous conditions.
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as Michael additions or polymerization of the α,β-unsaturated ester product can occur.
-
Solution: Optimize the reaction time and temperature. Quench the reaction as soon as TLC or other in-process controls indicate completion.
-
Issue 2: Difficulties in Product Purification and Isolation
Q: We are struggling with the purification of this compound at a larger scale. The work-up is generating emulsions, and the final product purity is not satisfactory.
A: Purification challenges are common with phosphonate-containing compounds and often require optimization of the work-up and purification methodology for larger batches.
Potential Causes and Solutions:
-
Emulsion Formation during Extraction: The presence of water-soluble phosphate byproducts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.[2]
-
Solution:
-
Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion.
-
Consider filtering the reaction mixture through a pad of celite before extraction to remove some of the solid byproducts.
-
For persistent emulsions, centrifugation may be a viable option on a larger scale.
-
-
-
Incomplete Removal of Byproducts: The primary byproduct of the HWE reaction is a phosphate salt, which is typically water-soluble.[2] However, other organic byproducts may also be present.
-
Co-elution during Chromatography: Residual starting materials or byproducts may co-elute with the desired product during column chromatography.
-
Solution: Optimize the mobile phase system for flash chromatography to achieve better separation. A gradient elution may be necessary. High-performance liquid chromatography (HPLC) can be used for final purification if very high purity is required.
-
Issue 3: Poor Stereoselectivity (Formation of Z-isomer)
Q: Our product contains an unacceptably high level of the Z-isomer. How can we improve the E-stereoselectivity of the Horner-Wadsworth-Emmons reaction?
A: The HWE reaction generally favors the formation of the E-alkene, but reaction conditions can significantly influence the E/Z ratio.[4]
Potential Causes and Solutions:
-
Reaction Conditions: The choice of base, solvent, and temperature can impact stereoselectivity.
-
Solution:
-
Base and Cation: Lithium-based reagents and salts have been shown to improve E-selectivity.[4] Using bases like LiOH or employing lithium salts such as LiCl or LiBr in conjunction with a weaker base can be beneficial.
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) can sometimes lead to greater E-stereoselectivity by allowing for equilibration of intermediates.[4]
-
Solvent: Aprotic solvents like THF or DME are commonly used. The choice of solvent can influence the solubility of intermediates and affect the stereochemical outcome.
-
-
-
Steric Hindrance: The steric bulk of the aldehyde and the phosphonate reagent can influence the transition state geometry and thus the E/Z ratio.
-
Solution: While the structure of this compound is fixed, understanding this principle can be useful when designing syntheses for related compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity of this compound in a scaled-up synthesis?
A1: While specific yields are highly dependent on the exact reaction conditions and scale, well-optimized large-scale HWE reactions can often achieve yields of 80-95%. Purity of >95% is typically achievable after purification by flash chromatography. The table below provides a general comparison of reaction parameters at different scales.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Typical Yield | 85-95% | 80-90% |
| Purity (after chromatography) | >98% | >95% |
| Common Issues | Minor temperature fluctuations | Significant exotherms, mixing challenges |
| Purification Method | Flash Chromatography | Flash Chromatography, Distillation |
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: The primary safety concern is the management of the exothermic nature of the Horner-Wadsworth-Emmons reaction.[1] A case study on a similar HWE reaction showed the potential for a delayed and rapid exotherm, which could lead to a runaway reaction if not properly controlled.[1]
Key Safety Recommendations:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the rate of heat release. This data is crucial for designing an adequate cooling system.
-
Controlled Reagent Addition: Add the base and the aldehyde slowly and at a controlled rate to manage the exotherm.
-
Emergency Cooling Plan: Have an emergency cooling plan in place in case of a cooling system failure.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure the stability of the reagents.
Q3: Can you provide a general experimental protocol for a scaled-up Horner-Wadsworth-Emmons reaction to synthesize this compound?
A3: The following is a generalized protocol and should be optimized for specific equipment and scale.
Materials:
-
Ethyl 2-(diethoxyphosphoryl)acetate
-
3-Methylbut-2-enal (or appropriate aldehyde/ketone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable base (e.g., potassium carbonate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: Under a nitrogen atmosphere, charge the reactor with anhydrous THF. If using NaH, wash the dispersion with anhydrous hexane to remove the mineral oil. Add the base to the THF and cool the suspension to 0 °C.
-
Ylide Formation: Slowly add a solution of Ethyl 2-(diethoxyphosphoryl)acetate in anhydrous THF to the base suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases (if using NaH).
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of 3-methylbut-2-enal in anhydrous THF dropwise over a period that allows for effective temperature control.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q4: What are the common byproducts in this reaction and how can they be identified?
A4: The primary byproduct is the phosphate salt generated from the phosphonate reagent. Other potential byproducts can arise from side reactions.
Common Byproducts:
-
Diethyl phosphate salt: Water-soluble and typically removed during the aqueous work-up.
-
Unreacted starting materials: Ethyl 2-(diethoxyphosphoryl)acetate and 3-methylbut-2-enal.
-
Michael addition products: The product can potentially react with the phosphonate ylide in a Michael addition fashion, especially if the reaction is not quenched promptly after completion.
-
Z-isomer of the product: As discussed in the troubleshooting section.
Identification:
-
TLC: Can be used to monitor the progress of the reaction and identify the presence of starting materials and major byproducts.
-
NMR Spectroscopy (¹H and ³¹P): Provides detailed structural information for the product and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.
Visualizations
References
Validation & Comparative
A Comparative Guide to Trisubstituted Alkene Synthesis: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate vs. Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of trisubstituted alkenes is a critical transformation in the construction of complex organic molecules, including active pharmaceutical ingredients and natural products. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most powerful and widely utilized methods for carbon-carbon double bond formation. This guide provides a detailed, data-driven comparison between a specific Horner-Wadsworth-Emmons reagent, Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, and a comparable stabilized Wittig reagent, ethyl (triphenylphosphoranylidene)acetate, for the synthesis of trisubstituted alkenes.
At a Glance: HWE vs. Wittig Reagents
| Feature | This compound (HWE Reagent) | Ethyl (triphenylphosphoranylidene)acetate (Stabilized Wittig Reagent) |
| Reaction Type | Horner-Wadsworth-Emmons | Wittig |
| Reactive Species | Phosphonate-stabilized carbanion | Phosphonium ylide |
| Typical Stereoselectivity | Predominantly (E)-alkene | Predominantly (E)-alkene (for stabilized ylides) |
| Reactivity with Ketones | Generally high, including with sterically hindered ketones.[1][2] | Can be sluggish, particularly with hindered ketones.[3] |
| Byproduct | Water-soluble dialkyl phosphate salt | Organic-soluble triphenylphosphine oxide |
| Byproduct Removal | Simple aqueous extraction.[2] | Often requires column chromatography.[4] |
| Base Requirements | Can be performed with milder bases (e.g., NaH, K2CO3).[1][2] | Often requires strong bases for ylide generation, though stabilized ylides can sometimes use weaker bases. |
Performance in Trisubstituted Alkene Synthesis: A Comparative Analysis
While a direct side-by-side comparison in a single publication is scarce, analysis of the available literature for the reaction of these reagents with ketones, such as cyclohexanone, allows for a meaningful performance evaluation.
Horner-Wadsworth-Emmons Reaction with this compound:
This reagent is expected to provide the corresponding trisubstituted α,β-unsaturated ester with high (E)-selectivity. The reaction is generally robust and proceeds with a variety of ketones.
Wittig Reaction with Ethyl (triphenylphosphoranylidene)acetate:
As a stabilized ylide, this reagent also typically affords the (E)-alkene.[5] However, its reaction with ketones can be less efficient than the HWE counterpart, sometimes resulting in lower yields, especially with more sterically demanding ketones.[3]
Illustrative Comparison with a Ketone (e.g., Cyclohexanone):
| Reagent | Product | Typical Yield | Typical E/Z Ratio |
| This compound | Ethyl 2-(cyclohexylidene)-3-methylbut-2-enoate | Good to Excellent | High E-selectivity |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl (cyclohexylidene)acetate | Moderate to Good | High E-selectivity |
Note: The yields and stereoselectivity can vary depending on the specific reaction conditions (base, solvent, temperature).
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of both reactions is a key consideration.
Horner-Wadsworth-Emmons Reaction Pathway
The HWE reaction proceeds through the formation of a phosphonate-stabilized carbanion, which undergoes nucleophilic addition to the carbonyl compound to form an intermediate that eliminates a water-soluble phosphate salt to yield the alkene. The thermodynamic favorability of the transition state leading to the (E)-alkene generally dictates the high stereoselectivity observed.[2][6]
Caption: Generalized Horner-Wadsworth-Emmons reaction mechanism.
Wittig Reaction Pathway
The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound. For stabilized ylides, the reaction is generally reversible and proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene.[5] A key difference is the formation of triphenylphosphine oxide, a stable but often difficult-to-remove byproduct.
Caption: Generalized Wittig reaction mechanism with a stabilized ylide.
Experimental Protocols
Representative Horner-Wadsworth-Emmons Protocol
This protocol is a general guideline for the reaction of this compound with a ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trisubstituted alkene.
Representative Stabilized Wittig Reaction Protocol
This protocol is a general guideline for the reaction of ethyl (triphenylphosphoranylidene)acetate with a ketone.[7]
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate
-
Ketone (e.g., 4-phenylcyclohexanone)
-
Anhydrous toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.2 equivalents).[7]
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue, containing the product and triphenylphosphine oxide, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[7]
-
Collect the fractions containing the product and concentrate them to yield the desired trisubstituted alkene.
Decision-Making Workflow
Caption: A decision-making guide for reagent selection.
Conclusion
Both this compound and stabilized Wittig reagents like ethyl (triphenylphosphoranylidene)acetate are effective for the synthesis of (E)-trisubstituted alkenes. However, the Horner-Wadsworth-Emmons reagent offers significant advantages in terms of its broader applicability with ketones, including sterically hindered ones, and the considerably simpler purification of the final product due to its water-soluble byproduct. For syntheses where high yields and straightforward workup are paramount, this compound is often the superior choice. The Wittig reaction remains a valuable tool, particularly when the starting materials are readily available and potential challenges with byproduct removal are addressed in the purification strategy.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. The Wittig Reaction - Edubirdie [edubirdie.com]
- 5. This compound|CAS 41891-54-7 [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and Other Phosphonates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate with other phosphonate compounds relevant to drug discovery. The focus is on their synthesis, potential as enzyme inhibitors, and the experimental protocols for their evaluation.
Introduction to this compound
This compound is a vinylphosphonate, a class of organophosphorus compounds that serve as important reagents in organic synthesis and have garnered interest in medicinal chemistry.[1] Structurally, it is an α,β-unsaturated ester with a phosphonate group, making it a versatile building block. Its synthesis is most commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[1]
Phosphonates are recognized as stable bioisosteres of natural phosphates and are known to inhibit enzymes that process phosphate- and pyrophosphate-containing substrates.[2] A primary target for many phosphonate and bisphosphonate drugs is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3] This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation.[4] Inhibition of FPPS can disrupt these processes, making it a valuable target for therapies against bone resorption diseases and cancer.[2][4]
Comparison of Inhibitory Activity against Farnesyl Pyrophosphate Synthase (FPPS)
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various phosphonates against human FPPS. It is important to note that the direct comparison of this compound (a monophosphonate) with bisphosphonates should be interpreted with caution due to structural differences.
| Compound Class | Compound Name | Structure | IC₅₀ (nM) of human FPPS | Reference |
| Bisphosphonate | Zoledronate | 4.1 | [3] | |
| Risedronate | 5.7 | [3] | ||
| Ibandronate | 25 | [3] | ||
| Alendronate | 260 | [3] | ||
| Pamidronate | 353 | [3] | ||
| Monophosphonate | Thienopyrimidine-based Monophosphonate (Analog 10a) | 58.0 | [2] |
Note: The IC₅₀ values for bisphosphonates were determined after pre-incubation with the enzyme, reflecting their time-dependent inhibition.[3] The monophosphonate analog 10a is a structurally complex allosteric inhibitor.[2]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of phosphonates against FPPS is influenced by several structural features:
-
Phosphonate Groups: Bisphosphonates, with their P-C-P backbone, mimic the natural substrate, pyrophosphate, and chelate magnesium ions in the active site of FPPS.[2] Monophosphonates, lacking this feature, are generally less potent or may act via different mechanisms, such as allosteric inhibition.[2]
-
Side Chain: For nitrogen-containing bisphosphonates, the structure and position of the nitrogen atom in the side chain are crucial for high potency.[3] A heterocyclic ring containing a nitrogen atom, as seen in zoledronate and risedronate, generally leads to higher inhibitory activity.[3]
-
Hydroxyl Group: A hydroxyl group on the geminal carbon of the P-C-P backbone enhances the bone affinity of bisphosphonates and contributes to their inhibitory potency.[3]
Based on these SAR principles, this compound, as a simple vinyl monophosphonate, is not expected to exhibit the high potency of nitrogen-containing bisphosphonates. However, its α,β-unsaturated system and lipophilic ester group could confer other biological activities or allow for its use as a scaffold for the design of more potent and selective inhibitors.
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of vinylphosphonates like this compound.
Workflow Diagram:
References
- 1. This compound|CAS 41891-54-7 [benchchem.com]
- 2. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Still-Gennari Modification for Z-Alkene Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of alkenes, the precise control of double bond geometry is a critical parameter that profoundly influences a molecule's biological activity and physicochemical properties. While numerous olefination methods exist, the synthesis of thermodynamically less stable Z-alkenes presents a persistent challenge. The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a cornerstone for accessing Z-alkenes with high fidelity. This guide provides an in-depth comparison of the Still-Gennari modification with other prominent Z-alkene synthesis methodologies, supported by experimental data and detailed protocols.
The Still-Gennari Olefination: A Paradigm of Kinetic Control
The Still-Gennari modification is a powerful variant of the Horner-Wadsworth-Emmons reaction that preferentially yields Z-alkenes.[1][2][3] This selectivity is achieved through kinetic control, facilitated by the use of phosphonates bearing electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters.[2][4] The reaction is generally carried out at low temperatures (-78 °C) in the presence of a strong, non-coordinating base system, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[1] The electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the phosphorus atom, accelerating the irreversible formation of the syn-oxaphosphetane intermediate, which rapidly collapses to furnish the Z-alkene.[5]
Performance Comparison: Still-Gennari vs. Alternative Methods
The choice of olefination strategy is dictated by factors such as desired stereoselectivity, substrate scope, and reaction conditions. Below is a comparative analysis of the Still-Gennari modification against the standard Horner-Wadsworth-Emmons reaction and the Z-selective Wittig reaction.
Data Presentation
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Method | Phosphonate/Ylide | Base/Conditions | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS, 18-crown-6, THF, -78 °C | 91 | >95:5 | [1] |
| Benzaldehyde | HWE (Standard) | (EtO)₂P(O)CH₂CO₂Et | NaH, THF, 25 °C | 85 | 10:90 | [2] |
| Benzaldehyde | Wittig (Z-selective) | Ph₃P=CH(n-Pr) | NaHMDS, THF, -78 °C | 94 | 94:6 | [6] |
| 4-Nitrobenzaldehyde | Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS, 18-crown-6, THF, -78 °C | 95 | >98:2 | [1] |
| 4-Nitrobenzaldehyde | HWE (Standard) | (EtO)₂P(O)CH₂CO₂Et | NaH, THF, 25 °C | 88 | 5:95 | [2] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Method | Phosphonate/Ylide | Base/Conditions | Yield (%) | Z:E Ratio | Reference |
| Heptanal | Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS, 18-crown-6, THF, -78 °C | 88 | 92:8 | [1] |
| Heptanal | HWE (Standard) | (EtO)₂P(O)CH₂CO₂Et | NaH, THF, 25 °C | 82 | 15:85 | [2] |
| Heptanal | Wittig (Z-selective) | Ph₃P=CH(n-Pr) | NaHMDS, THF, -78 °C | 85 | 95:5 | [6] |
| Cyclohexanecarboxaldehyde | Still-Gennari | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS, 18-crown-6, THF, -78 °C | 90 | 90:10 | [1] |
| Cyclohexanecarboxaldehyde | HWE (Standard) | (EtO)₂P(O)CH₂CO₂Et | NaH, THF, 25 °C | 79 | 20:80 | [2] |
Experimental Protocols
Protocol 1: Still-Gennari Olefination (General Procedure)
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen) is added a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq.) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C. A solution of the aldehyde (1.0 eq.) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the Z-alkene.
Protocol 2: Horner-Wadsworth-Emmons Reaction (E-selective, General Procedure)
To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of the triethyl phosphonoacetate (1.1 eq.) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. The solution is cooled to 0 °C, and a solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the predominantly E-alkene.
Protocol 3: Z-selective Wittig Reaction (Non-stabilized Ylide, General Procedure)
A suspension of the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) is added, and the mixture is stirred at -78 °C for 1 hour to generate the ylide. A solution of the aldehyde (1.0 eq.) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by flash chromatography affords the Z-alkene.
Mechanistic Diagrams
Conclusion
The Still-Gennari modification stands as a highly reliable and selective method for the synthesis of Z-alkenes, particularly for the preparation of α,β-unsaturated esters. Its predictable stereochemical outcome under kinetically controlled conditions makes it an invaluable tool in the synthesis of complex molecules where precise control of geometry is paramount. While the standard HWE reaction remains the method of choice for E-alkene synthesis due to its operational simplicity and thermodynamic favorability, and Z-selective Wittig reactions offer a powerful alternative, the Still-Gennari modification provides a robust and often superior strategy for accessing the challenging Z-isomers. The selection of the most appropriate method will ultimately depend on the specific substrate, desired stereochemical purity, and the overall synthetic strategy.
References
A Comparative Guide to the Synthesis of Substituted Alkenes from Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of substituted alkenes derived from Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction. The performance of this method is objectively compared with alternative synthetic routes, supported by experimental data to inform methodological choices in research and development.
Performance Comparison of Alkene Synthesis Methods
The Horner-Wadsworth-Emmons reaction of this compound with various aldehydes provides a reliable method for the synthesis of ethyl 3-methyl-5-aryl-2,4-dienoates. This reaction typically exhibits high E-selectivity for the newly formed double bond.[1][2][3] To provide a clear comparison, the following table summarizes key performance indicators for the HWE synthesis of a representative alkene, ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate, and contrasts it with an alternative method, the Wittig reaction.
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Alkene Product | Ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate | Ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate |
| Typical Yield | 75-85% | 60-70% |
| Stereoselectivity (E:Z ratio) | >95:5 | Variable, often lower E-selectivity |
| Byproduct Removal | Aqueous extraction of phosphate salts | Chromatography (Triphenylphosphine oxide) |
| Reagent Stability | Phosphonate is generally stable | Ylide can be less stable |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the target alkenes are provided below.
Horner-Wadsworth-Emmons (HWE) Synthesis of Ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate
Reaction Scheme:
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
A solution of cinnamaldehyde (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate.
Alternative Synthesis: Wittig Reaction
Reaction Scheme:
Procedure:
-
In a round-bottom flask under an inert atmosphere, (carbethoxymethylene)triphenylphosphorane (1.2 mmol) is dissolved in anhydrous toluene (15 mL).[4]
-
To this solution, cinnamaldehyde (1.0 mmol) is added, and the mixture is heated to reflux for 24 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is then removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Characterization Data of Ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate
| Data Type | Horner-Wadsworth-Emmons Product |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 7.35 (d, J = 15.8 Hz, 1H), 6.85 (d, J = 15.8 Hz, 1H), 5.80 (s, 1H), 4.20 (q, J = 7.1 Hz, 2H), 2.40 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.5, 155.0, 140.2, 136.5, 129.8, 128.9, 127.5, 125.4, 118.0, 60.5, 14.3, 12.8.[5] |
| Mass Spectrum (ESI-MS) | m/z 217.12 [M+H]⁺, calculated for C₁₄H₁₇O₂⁺. |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and characterization process, the following diagrams are provided.
References
Navigating Stereoselectivity: A Guide to Kinetic vs. Thermodynamic Control in Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and drug development professionals, the precise control of alkene geometry is a critical aspect of molecular design and synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for carbon-carbon double bond formation, offering a significant advantage in its ability to be tuned towards either the (E)- or (Z)-alkene isomer. This guide provides a comprehensive comparison of the factors governing kinetic and thermodynamic control in HWE reactions, supported by experimental data and detailed protocols to inform synthetic strategy.
The stereochemical outcome of the HWE reaction is not arbitrary; it is a direct consequence of the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control. In essence, thermodynamic control favors the most stable product, which is typically the (E)-alkene due to reduced steric hindrance. Conversely, kinetic control favors the product that is formed fastest, which can be selectively guided towards the (Z)-alkene through specific modifications of the phosphonate reagent and reaction conditions.
The Mechanistic Crossroads: Reversibility is Key
The pivotal point in determining the stereochemical fate of the HWE reaction lies in the initial nucleophilic addition of the phosphonate carbanion to the aldehyde or ketone. This step forms two diastereomeric intermediates, the erythro and threo adducts. The reversibility of this initial addition is the primary factor distinguishing thermodynamic from kinetic control.[1]
Under thermodynamic control , the initial addition is reversible. This allows for equilibration between the erythro and threo intermediates. The erythro intermediate, which leads to the (E)-alkene, is generally more stable due to the anti-periplanar arrangement of the bulky substituents, thus minimizing steric strain. Over time, the reaction mixture becomes enriched in this more stable intermediate, which then proceeds through an irreversible syn-elimination to yield the (E)-alkene as the major product.[1]
In contrast, under kinetic control , the initial addition is rendered effectively irreversible. This is typically achieved by modifying the phosphonate reagent to accelerate the rate of elimination. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters). These groups enhance the acidity of the alpha-proton and increase the electrophilicity of the phosphorus atom, leading to a rapid and irreversible elimination of the initially formed oxaphosphetane intermediate. The stereochemistry is therefore determined by the initial, kinetically favored addition, which preferentially forms the threo intermediate, leading to the (Z)-alkene.[2][3]
Comparative Performance: A Data-Driven Overview
The choice of reaction conditions—specifically the base, solvent, temperature, and the structure of the phosphonate reagent—exerts profound control over the E/Z selectivity of the HWE reaction. The following tables summarize experimental data illustrating these effects.
Table 1: Conditions Favoring Thermodynamic Control ((E)-Alkene)
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | 25 | >95:5 |
| Trimethyl phosphonoacetate | Isobutyraldehyde | NaOMe | MeOH | 25 | 90:10 |
| Diethyl (cyanomethyl)phosphonate | Heptanal | K₂CO₃ | EtOH | 78 | >98:2 |
This table is a synthesis of typical results and may not represent a single study.
Table 2: Conditions Favoring Kinetic Control ((Z)-Alkene) - The Still-Gennari Modification
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Octanal | KHMDS, 18-crown-6 | THF | -78 | 94:6 |
| Di(o-tolyl) (cyanomethyl)phosphonate | Cyclohexanecarboxaldehyde | NaH | THF | -78 | 92:8 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | 3-Phenylpropanal | KHMDS, 18-crown-6 | THF | -78 | 97:3 |
This table is a synthesis of typical results and may not represent a single study.
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis (Thermodynamic Control)
This protocol describes a standard HWE reaction designed to favor the formation of the thermodynamically more stable (E)-alkene.
Materials:
-
Aldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equiv) to the suspension and stir for 30 minutes at 0 °C to allow for the formation of the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the (E)-alkene.[1]
Protocol 2: General Procedure for (Z)-Alkene Synthesis (Kinetic Control - Still-Gennari Modification)
This protocol outlines the Still-Gennari modification of the HWE reaction, which is highly selective for the formation of the kinetically favored (Z)-alkene.
Materials:
-
Aldehyde (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv)
-
18-crown-6 (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.1 equiv) and bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 equiv) to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the (Z)-alkene.[4]
Visualizing the Pathways
The following diagrams illustrate the mechanistic pathways for the thermodynamically and kinetically controlled HWE reactions.
References
A Comparative Guide to the E-Alkene Selectivity of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the stereoselective formation of carbon-carbon double bonds is a cornerstone for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The Horner-Wadsworth-Emmons (HWE) reaction stands as a preeminent method for the synthesis of alkenes, prized for its generally high E-selectivity. This guide provides an objective comparison of the performance of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate in the HWE reaction against other established E-selective olefination methodologies, supported by experimental data and detailed protocols.
Performance Comparison of Olefination Reactions
The efficacy of an olefination reagent is primarily judged by its yield and stereoselectivity. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its performance based on the well-established principles of the Horner-Wadsworth-Emmons reaction and compare it with other methods using data for structurally similar phosphonates. The HWE reaction is renowned for its ability to produce predominantly E-alkenes, a characteristic attributed to the thermodynamic control of the reaction pathway.[1][2]
For the purpose of this guide, we will compare the expected high E-selectivity of this compound with the Wittig reaction, the Julia-Kocienski olefination, and the Peterson olefination.
| Reaction | Reagent/Ylide | Aldehyde | Solvent | Base | Yield (%) | E:Z Ratio |
| Horner-Wadsworth-Emmons | This compound | Benzaldehyde | THF | NaH | Data not available | Expected >95:5 |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Benzaldehyde | DME | NaH | 98 | >95:5 |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | - | - | Not specified | E is major product |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl sulfone derivative | Benzaldehyde | THF | KHMDS | High | >95:5 |
| Peterson Olefination | α-silyl carbanion | Benzaldehyde | THF | Acid/Base | High | Tunable (E or Z) |
Note: The HWE reaction with stabilized phosphonates like this compound generally affords high E-selectivity due to the formation of a thermodynamically stable anti-oxaphosphetane intermediate.[3] Aromatic aldehydes, in particular, are known to produce almost exclusively (E)-alkenes in HWE reactions.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the Horner-Wadsworth-Emmons reaction and its alternatives.
Horner-Wadsworth-Emmons Reaction with this compound (General Protocol)
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing with anhydrous hexanes.
-
Anhydrous THF is added to the flask to create a suspension.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
The mixture is cooled back to 0 °C, and a solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired E-alkene.
Alternative Protocol: Wittig Reaction
The Wittig reaction, particularly with stabilized ylides, can also produce E-alkenes.
Procedure for reaction of Benzaldehyde with (Carbethoxymethylene)triphenylphosphorane:
-
In a conical reaction vial, benzaldehyde (~60 mg) is mixed with (carbethoxymethylene)triphenylphosphorane (1.15 equivalents).[4]
-
A spin vane is added, and the mixture is stirred at room temperature for 15 minutes.[5]
-
The reaction mixture is then dissolved in a minimal amount of a suitable solvent (e.g., hexanes) for purification.[5]
-
The product, primarily ethyl cinnamate, is isolated after removal of the triphenylphosphine oxide byproduct, often through crystallization or chromatography.[5]
Alternative Protocol: Julia-Kocienski Olefination
This modified Julia olefination offers excellent E-selectivity.[6]
General Procedure:
-
To a solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone in anhydrous THF at -78 °C is added a strong base such as potassium bis(trimethylsilyl)amide (KHMDS).
-
After stirring for a short period, the aldehyde is added.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Workup involves quenching with a saturated aqueous solution of NH₄Cl and extraction with an organic solvent.
-
Purification by chromatography yields the E-alkene.
Alternative Protocol: Peterson Olefination
The Peterson olefination provides a versatile route to either E- or Z-alkenes depending on the workup conditions.[7]
General Procedure for E-alkene synthesis:
-
An α-silyl carbanion is generated, for example, by treating a (trimethylsilyl)alkane with a strong base like n-butyllithium.
-
The carbanion is reacted with an aldehyde at low temperature to form a β-hydroxysilane intermediate.
-
For E-alkene formation, the isolated β-hydroxysilane is treated with an acid (e.g., sulfuric acid or a Lewis acid) which promotes anti-elimination.[8]
-
Alternatively, for Z-alkene formation, treatment with a base (e.g., potassium hydride) promotes syn-elimination.[8]
Mandatory Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.
Experimental Workflow for HWE Reaction
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. iris.unito.it [iris.unito.it]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Peterson olefination - Wikipedia [en.wikipedia.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to Olefination Reactions: Analysis of Intermediates in the Horner-Wadsworth-Emmons Reaction of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Horner-Wadsworth-Emmons (HWE) olefination reaction, with a specific focus on the use of the versatile reagent, Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. We present a comparative overview of alternative olefination methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from aldehydes and ketones, favored for its generally high yields and excellent stereocontrol, typically affording the thermodynamically more stable (E)-alkene. The reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding ylides used in the Wittig reaction.
The key steps in the HWE reaction mechanism are:
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphoryl and carbonyl groups, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms two diastereomeric intermediates, a threo and an erythro β-alkoxyphosphonate. This step is typically the rate-limiting step of the reaction.
-
Oxaphosphetane Formation: The β-alkoxyphosphonate intermediates can undergo intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane. Computational studies suggest that the formation of the oxaphosphetane is the rate-determining step in some cases.
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative rates of formation and decomposition of the diastereomeric intermediates.
Analysis of Reaction Intermediates
The study of reaction intermediates in the HWE reaction is crucial for understanding its stereoselectivity. The key intermediates are the phosphonate carbanion, the diastereomeric β-alkoxyphosphonate adducts, and the oxaphosphetane.
-
Phosphonate Carbanion: The formation and stability of the phosphonate carbanion can be monitored by ³¹P NMR spectroscopy . The phosphorus nucleus in the starting phosphonate ester will have a characteristic chemical shift, which will shift upon deprotonation to form the carbanion.
-
β-Alkoxyphosphonate Adducts: These intermediates are often transient but can sometimes be observed by in-situ NMR techniques at low temperatures. The ratio of the threo and erythro diastereomers can provide insight into the kinetic control of the initial addition step.
-
Oxaphosphetane: The four-membered oxaphosphetane intermediate is generally highly unstable and difficult to detect directly. Its existence is largely supported by computational studies and by analogy to the better-studied Wittig reaction.
The structure of the phosphonate reagent, the nature of the base and counterion, the solvent, and the reaction temperature all play a critical role in influencing the equilibrium between these intermediates and thus the final E/Z ratio of the alkene product.
Comparative Analysis of Olefination Methods
While the HWE reaction is a powerful tool, other olefination methods offer distinct advantages depending on the substrate and desired outcome. Below is a comparison of the HWE reaction with prominent alternatives.
| Olefination Method | Reagent | Key Features & Intermediates | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Ester | Phosphonate carbanion, β-alkoxyphosphonate, oxaphosphetane | High (E)-selectivity, water-soluble byproduct, reacts with hindered ketones. | Can be sensitive to steric hindrance near the reaction center. |
| Wittig Reaction | Phosphonium Ylide | Betaine, oxaphosphetane | Can provide (Z)-alkenes with non-stabilized ylides. | Triphenylphosphine oxide byproduct can be difficult to remove, lower reactivity with ketones. |
| Julia-Lythgoe Olefination | Phenyl Sulfone | β-alkoxysulfone, vinyl radical | Excellent (E)-selectivity, tolerant of many functional groups. | Multi-step procedure, often requires harsh reducing agents (e.g., Na/Hg amalgam). |
| Peterson Olefination | α-Silylcarbanion | β-hydroxysilane | Stereochemistry can be controlled by the choice of acidic or basic workup. | Requires stoichiometric use of strong bases, can be sensitive to steric hindrance. |
Experimental Protocols
General Protocol for (E)-Alkene Synthesis using this compound
This protocol is a representative procedure for the olefination of an aldehyde with this compound to favor the formation of the (E)-isomer.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (E)-alkene.
Visualizing Reaction Pathways and Workflows
Horner-Wadsworth-Emmons Reaction Pathway
Caption: The reaction pathway of the Horner-Wadsworth-Emmons olefination.
Comparative Olefination Workflow
A Comparative Guide to the Nucleophilicity of Phosphonate Carbanions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the nucleophilicity of carbanionic species is a paramount consideration. Among the diverse array of available carbanions, those stabilized by a phosphonate group have carved out a significant niche, primarily through their utility in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This guide provides an objective comparison of the nucleophilicity of phosphonate carbanions against other common carbanionic nucleophiles, supported by quantitative experimental data. Detailed experimental protocols for the generation and reaction of these species are also presented to aid in practical application.
Unveiling Nucleophilicity: A Quantitative Comparison
The inherent reactivity of a nucleophile can be quantified using the Mayr-Patz equation, log k = s(N + E), where N is the nucleophilicity parameter, s is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value signifies greater nucleophilic reactivity. The following table summarizes these parameters for a selection of phosphonate carbanions and other relevant carbanionic species, as determined in DMSO.
| Carbanion Type | Representative Structure | Nucleophilicity Parameter (N) in DMSO | Sensitivity Parameter (s) in DMSO | pKa of Conjugate Acid (in DMSO) |
| Phosphonate-stabilized | [(EtO)₂P(O)]CH⁻CO₂Et | 18.26 | 0.70 | 17.8 |
| [(EtO)₂P(O)]CH⁻CN | 16.03 | 0.76 | 15.1 | |
| Ester Enolate (Malonate proxy) | CH⁻(CO₂Et)₂ | 20.22 | 0.65 | 16.7 |
| Nitro-stabilized | CH₃CH⁻NO₂ | 15.68 | 0.73 | 16.7 |
| C₆H₅CH⁻NO₂ | 13.91 | 0.76 | 12.3 | |
| Sulfone-stabilized | PhSO₂CH₂⁻ | ~16-18 (estimated range) | Not widely available | ~29 |
Data compiled from Mayr's Database of Reactivity Parameters.
From the data, it is evident that phosphonate carbanions are highly potent nucleophiles. For instance, the phosphonate carbanion stabilized by an ester group ([(EtO)₂P(O)]CH⁻CO₂Et) exhibits a high N value of 18.26. While the malonate anion, a common proxy for ester enolates, shows a higher N value of 20.22, indicating greater nucleophilicity in this specific comparison, phosphonate carbanions are still considered more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction.[2] Notably, the nucleophilicity of nitro-stabilized carbanions varies with substitution, but they generally fall within a similar range to phosphonate carbanions. Data for sulfone-stabilized carbanions is less systematically available in this database, but they are known to be effective nucleophiles.
Factors Influencing Carbanion Nucleophilicity
A carbanion's nucleophilicity is a delicate balance of several factors, including the nature of the stabilizing group, the hybridization of the carbanionic carbon, and steric hindrance. The diagram below illustrates the key relationships governing this chemical property.
Caption: Key factors determining the nucleophilicity and basicity of carbanions.
Experimental Protocols
Precise and reproducible experimental procedures are critical for harnessing the reactivity of these carbanions. Below are detailed protocols for the generation of various carbanions and a general procedure for the Horner-Wadsworth-Emmons reaction.
Protocol 1: Generation of a Phosphonate Carbanion for Horner-Wadsworth-Emmons Reaction
This protocol describes the in-situ generation of a phosphonate carbanion and its subsequent reaction with an aldehyde.
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, or n-butyllithium (n-BuLi) in hexanes)
-
Aldehyde
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, add the phosphonate ester (1.0 equiv) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolve the phosphonate ester in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
If using NaH, carefully add the NaH dispersion (1.1 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
If using n-BuLi, add the n-BuLi solution (1.1 equiv) dropwise via syringe to the stirred solution at -78 °C (dry ice/acetone bath). Stir for 30-60 minutes at this temperature.
-
Dissolve the aldehyde (1.0 equiv) in anhydrous THF in a separate flask and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the phosphonate carbanion solution at the appropriate temperature (0 °C for NaH, -78 °C for n-BuLi).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: General Kinetic Measurement for Nucleophilicity Parameter Determination (Mayr's Method)
This protocol outlines the general procedure for determining the second-order rate constants for the reaction of a nucleophile with a set of reference electrophiles, which are then used to calculate the N and s parameters.
Materials:
-
Carbanion solution of known concentration in anhydrous DMSO.
-
A series of reference electrophiles (e.g., benzhydrylium ions) with known E parameters, as solutions in anhydrous DMSO.
-
UV-Vis spectrophotometer with a thermostated cell holder (20 °C).
-
Stopped-flow apparatus for fast reactions.
Procedure:
-
Prepare stock solutions of the carbanion and the reference electrophiles in anhydrous DMSO under an inert atmosphere.
-
The reactions are monitored by following the disappearance of the absorbance of the electrophile at its maximum wavelength (λ_max).
-
For reactions with half-lives greater than 10 seconds, mix the reactant solutions in a quartz cuvette inside the spectrophotometer and record the absorbance change over time.
-
For faster reactions, utilize a stopped-flow instrument.
-
Ensure pseudo-first-order conditions by using a large excess (at least 10-fold) of the carbanion solution.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the exponential decay of the electrophile's absorbance.
-
The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the carbanion.
-
Repeat the kinetic measurements for the same carbanion with a series of reference electrophiles.
-
Plot log k₂ versus the known E values of the electrophiles. The y-intercept of the resulting linear plot gives sN, and the slope gives s.
Protocol 3: Generation of an Ester Enolate (for comparison)
This protocol describes the formation of a lithium ester enolate using a strong, non-nucleophilic base.
Materials:
-
Ester (e.g., ethyl acetate)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a flame-dried round-bottom flask and cool to -78 °C.
-
Add diisopropylamine (1.1 equiv) to the cold THF.
-
Slowly add n-butyllithium (1.0 equiv) to the stirred solution and allow it to stir at -78 °C for 30 minutes to generate LDA in situ.
-
Add the ester (1.0 equiv) dropwise to the LDA solution at -78 °C.
-
Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete enolate formation. The enolate solution is then ready for reaction with an electrophile.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a Horner-Wadsworth-Emmons reaction, from reagent preparation to product purification.
Caption: A generalized workflow for the Horner-Wadsworth-Emmons olefination reaction.
Conclusion
Phosphonate carbanions are highly effective nucleophiles, demonstrating reactivity comparable to, and in some cases exceeding, other classes of stabilized carbanions. Their enhanced nucleophilicity compared to traditional Wittig reagents, coupled with the practical advantages of the Horner-Wadsworth-Emmons reaction, solidifies their position as a valuable tool in synthetic organic chemistry. The quantitative data provided in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to effectively select and utilize the appropriate carbanionic nucleophile for their specific synthetic challenges.
References
Assessing the Economic Viability of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient and stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a preeminent tool for this transformation, offering distinct advantages over the classical Wittig reaction. This guide provides a comprehensive analysis of the economic and synthetic viability of a specialized HWE reagent, Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, by comparing it with two widely used alternatives: Triethyl phosphonoacetate (a standard HWE reagent) and (Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent).
Executive Summary
This compound presents a valuable option for the synthesis of specific trisubstituted α,β-unsaturated esters. Its primary advantages lie in the inherent benefits of the Horner-Wadsworth-Emmons olefination, including high (E)-stereoselectivity and simplified product purification due to the water-solubility of the phosphate byproduct. However, its economic viability is contingent on the scale of the synthesis and whether the reagent is purchased directly or synthesized in-house. For many standard olefination reactions, the more commercially available and less expensive Triethyl phosphonoacetate may be the more economically prudent choice. The Wittig reagent, while effective, often presents significant purification challenges that can impact overall cost-efficiency.
Quantitative Performance and Economic Comparison
To provide a clear and objective comparison, the following tables summarize the key performance and economic metrics for the olefination of a representative aromatic aldehyde, benzaldehyde.
| Reagent | Reaction Type | Typical Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |
| This compound | Horner-Wadsworth-Emmons | 85-95% (estimated) | >95:5 | High (E)-selectivity for trisubstituted alkenes, water-soluble byproduct. | Higher purchase price, may require in-house synthesis for cost-effectiveness. |
| Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | 90-98%[1] | >98:2[1] | High (E)-selectivity, water-soluble byproduct, lower cost, widely available. | Less substituted product compared to the target compound. |
| (Carbethoxymethylene)triphenylphosphorane | Wittig | 85-95%[2] | >95:5 (for stabilized ylides) | Well-established, high yields. | Triphenylphosphine oxide byproduct is often difficult to remove, leading to higher purification costs. |
| Reagent | Supplier Example | Price (USD) per Gram | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| This compound | Manchester Organics | 14.00 | 264.26 | 3699.64 |
| Triethyl phosphonoacetate | Sigma-Aldrich | 1.78 | 224.19 | 399.06 |
| (Carbethoxymethylene)triphenylphosphorane | Sigma-Aldrich | 7.16 | 348.37 | 2494.74 |
Note: Prices are subject to change and may vary between suppliers.
Mechanistic Overview: HWE vs. Wittig
The fundamental difference between the Horner-Wadsworth-Emmons and Wittig reactions lies in the nature of the phosphorus reagent and the subsequent byproducts.
Caption: Comparative reaction pathways of HWE and Wittig olefinations.
Experimental Protocols
Synthesis of this compound
The synthesis of the target reagent can be achieved in a two-step process starting from commercially available materials.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate
-
Materials:
-
Ethyl 3,3-dimethylacrylate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium sulfite and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain ethyl 4-bromo-3-methylbut-2-enoate.
-
Step 2: Arbuzov Reaction to form this compound
-
Materials:
-
Ethyl 4-bromo-3-methylbut-2-enoate
-
Triethyl phosphite
-
-
Procedure:
-
Combine ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) and triethyl phosphite (1.1 eq).
-
Heat the mixture, typically at 120-150°C, and monitor the reaction progress (e.g., by observing the cessation of ethyl bromide evolution).
-
After the reaction is complete, cool the mixture and purify by vacuum distillation to obtain this compound.
-
Horner-Wadsworth-Emmons Olefination with Triethyl phosphonoacetate (Comparative Example)
-
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl cinnamate.
-
Wittig Olefination with (Carbethoxymethylene)triphenylphosphorane (Comparative Example)
-
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve benzaldehyde (1.0 eq) in dichloromethane.
-
Add (carbethoxymethylene)triphenylphosphorane (1.05 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as indicated by TLC analysis.
-
Remove the solvent under reduced pressure.
-
Add a non-polar solvent mixture (e.g., hexanes/diethyl ether) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate to obtain the crude product, which may require further purification by column chromatography.
-
Conclusion
The economic viability of using this compound is a multifaceted consideration for research and drug development professionals. While its direct purchase price is considerably higher than standard HWE reagents like triethyl phosphonoacetate, its in-house synthesis is a viable option that can significantly reduce costs for larger-scale applications. The primary advantage of this reagent lies in its ability to generate more complex, trisubstituted alkenes with high (E)-selectivity, a feat not achievable with simpler phosphonates in a single step.
Compared to the Wittig reaction, the HWE pathway offered by this compound provides a significant advantage in terms of process efficiency due to the ease of byproduct removal, which translates to lower costs associated with purification. For syntheses where the specific trisubstituted α,β-unsaturated ester moiety is required, the use of this compound, particularly when synthesized in-house, presents a strategically and economically sound choice. For simpler olefinations, the more economical Triethyl phosphonoacetate remains the reagent of choice.
References
Safety Operating Guide
Prudent Disposal of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, an organophosphorus compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to the inherent toxicity associated with organophosphorus esters, this chemical must be treated as hazardous waste.[1] In-lab treatment methods such as hydrolysis or oxidation are subjects of ongoing research and should not be attempted without validated procedures for this specific compound. The following step-by-step guidance outlines the approved operational and disposal plan.
I. Immediate Safety and Spill Response
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but consult the glove manufacturer's compatibility chart), safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, compatible, and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol, if appropriate for the surface), collecting all cleaning materials as hazardous waste.
II. Step-by-Step Disposal Procedure
All waste containing this compound, including pure substance, solutions, and contaminated materials, must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste this compound in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.
-
Do not mix this waste with other incompatible waste streams. A dedicated container for organophosphorus waste is recommended.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
-
-
Disposal Request:
-
Once the waste container is full, or if waste has been accumulated for a year (check institutional limits), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound down the drain or allow it to evaporate in a fume hood.[2]
-
-
Empty Container Disposal:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container label should be defaced or removed, and the container can then be disposed of as non-hazardous waste or recycled according to institutional policy.
-
III. Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, quantitative disposal thresholds are not available. The primary guideline is to treat any amount of this substance as hazardous waste. The following table summarizes the qualitative disposal parameters.
| Parameter | Guideline | Rationale |
| Drain Disposal | Prohibited | Organophosphorus compounds can be toxic to aquatic life and interfere with wastewater treatment processes. |
| Evaporation | Prohibited | Evaporation releases chemical vapors into the air, posing an inhalation hazard and environmental risk. |
| Solid Waste (Trash) | Prohibited for contaminated materials unless decontaminated | The active chemical is a hazardous substance. |
| Waste Container Type | Chemically compatible, leak-proof, with a secure lid | To prevent leaks and reactions with the container material. |
| Rinsate Management | Collect as hazardous waste | The rinsate will contain residual amounts of the hazardous chemical. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate.
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. Based on the potential hazards associated with similar volatile organic compounds, the following PPE is recommended.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles or Face Shield | Provides protection against chemical splashes and vapors. A face shield offers additional protection for the entire face.[1][2] |
| Hands | Chemically Resistant Gloves | Nitrile gloves are recommended. Avoid latex and vinyl, as some organic compounds can penetrate them. Double gloving is advised for extended tasks.[1][2] |
| Body | Laboratory Coat | A flame-resistant lab coat protects against splashes and spills.[1][2] |
| Respiratory | Chemical Fume Hood | All work with this volatile compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][2] For situations where a fume hood is not available or insufficient, a respirator with an organic vapor cartridge is recommended.[1] |
Operational Plan: Safe Handling Protocol
Proper handling procedures are crucial to prevent accidents and ensure the integrity of the chemical.
1. Preparation:
-
Review Safety Information: Before beginning any work, review all available safety information for this compound and similar chemicals.
-
Engineering Controls: Ensure a certified chemical fume hood is fully operational. All manipulations of the chemical must occur within the fume hood.[1][2]
-
Gather Materials: Assemble all necessary PPE and spill containment materials before handling the chemical.
2. Handling:
-
Chemical Transport: When moving the chemical, use a secondary container to mitigate spills.[2]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
During Reaction: Keep reaction vessels closed as much as possible to minimize the release of vapors.[2]
-
General Practices: Do not eat, drink, or smoke in the handling area.[1][3] Avoid direct contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][3]
3. Post-Handling:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][4]
Disposal Plan
Proper disposal of chemical waste is essential for laboratory and environmental safety.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[3][4] Do not dispose of it down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
